8-Methyl-1-naphthaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methylnaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOGHORSTBGFPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Methyl-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyl-1-naphthaldehyde, a derivative of naphthalene, is an aromatic aldehyde of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. Its structural similarity to other biologically active naphthaldehyde derivatives suggests its potential utility as a building block in medicinal chemistry. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, safety information, and a representative synthetic application. Due to the limited availability of data for this specific compound, information for the parent compound, 1-naphthaldehyde, is included for comparative purposes where noted.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in the table below. For properties where specific data for the 8-methyl derivative is unavailable, data for the parent compound, 1-naphthaldehyde, is provided as a reference.
| Property | Value (this compound) | Value (1-Naphthaldehyde - for comparison) |
| CAS Number | 6549-57-1 | 66-77-3[1][2] |
| Molecular Formula | C₁₂H₁₀O | C₁₁H₈O[1][2][3] |
| Molecular Weight | 170.21 g/mol | 156.18 g/mol [1][2][3] |
| Melting Point | Data not available | 1-2 °C[1][2] |
| Boiling Point | Data not available | 160-161 °C at 15 mmHg[1][2] |
| Density | Data not available | 1.15 g/mL at 25 °C[1][2] |
| Purity | >97% | ~95% |
Spectroscopic Data
-
¹H NMR: Signals corresponding to the aldehydic proton (likely a singlet between δ 9-10 ppm), aromatic protons on the naphthalene ring, and a singlet for the methyl group protons.
-
¹³C NMR: A signal for the carbonyl carbon of the aldehyde (typically in the range of δ 190-200 ppm), along with signals for the aromatic carbons and the methyl carbon.
-
IR Spectroscopy: A strong characteristic absorption band for the C=O stretching of the aldehyde group (typically around 1700 cm⁻¹), and bands corresponding to C-H stretching and bending of the aromatic ring and the methyl group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (170.21 m/z).
For comparison, the ¹H and ¹³C NMR data for the parent compound, 1-naphthaldehyde, in DMSO-d6 are as follows:
-
¹H NMR (DMSO-d6): δ 10.27 (s, 1H), 9.22 (d, J = 8.6 Hz, 1H), 8.27 (d, J = 7.2 Hz, 1H), 8.16 (d, J = 8.2 Hz, 1H), 8.01 (d, J = 8.1 Hz, 1H), 7.68 (q, J = 7.2 Hz, 2H), 7.60 (t, J = 7.5 Hz, 1H).[4]
-
¹³C NMR (DMSO-d6): δ 194.1, 136.6, 135.1, 133.2, 130.8, 129.7, 128.9, 128.6, 126.8, 125.2, 124.1.[4]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the data for the structurally similar 1-naphthaldehyde, the following hazards and precautions should be considered. It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Potential Hazards (based on 1-naphthaldehyde):
-
Acute Oral Toxicity: May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Experimental Protocols
General Protocol for Schiff Base Synthesis:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve one equivalent of the naphthaldehyde derivative (e.g., 2-hydroxy-1-naphthaldehyde) in a suitable solvent such as ethanol.
-
Addition of Amine: To this solution, add one equivalent of the primary amine.
-
Catalysis (if necessary): For less reactive amines or aldehydes, a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, the product may precipitate out of the solution upon cooling. The solid product can then be collected by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.
-
Washing and Drying: The isolated product should be washed with a cold solvent to remove any unreacted starting materials and then dried under vacuum.
Potential Biological Activity
Specific studies on the biological activity of this compound are limited. However, the broader class of naphthalene derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The presence of the aldehyde functional group also opens avenues for its use as a precursor in the synthesis of more complex molecules with potential therapeutic applications, such as Schiff bases and other heterocyclic compounds. For instance, Schiff bases derived from 2-hydroxy-1-naphthaldehyde have shown significant antibacterial and cytotoxic activities.[7] Further research is warranted to explore the specific biological profile of this compound and its derivatives.
Logical Workflow for Synthetic Application
The following diagram illustrates a generalized workflow for the utilization of a naphthaldehyde derivative, such as this compound, in a typical synthetic chemistry experiment leading to a biologically active compound.
References
- 1. 1-ナフトアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-Naphthaldehyde CAS#: 66-77-3 [m.chemicalbook.com]
- 3. 1-Naphthaldehyde | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. tandfonline.com [tandfonline.com]
In-Depth Technical Guide to the Physical Properties of 8-Methyl-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 8-Methyl-1-naphthaldehyde. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes data for the parent compound, 1-naphthaldehyde, and other methylated isomers to serve as a valuable reference for researchers. The document details standard experimental protocols for determining key physical characteristics and presents a general workflow for the characterization of aromatic aldehydes.
Core Physical Properties
The physical properties of this compound are crucial for its handling, purification, and application in synthetic chemistry and drug development. While specific experimental values for the 8-methyl isomer are not widely reported, the properties can be estimated based on its structure and comparison with related compounds.
Data Presentation: Physical Properties of Naphthaldehydes
The following table summarizes the available quantitative data for this compound and related naphthaldehyde derivatives for comparative analysis.
| Property | This compound | 1-Naphthaldehyde | 2-Methyl-1-naphthaldehyde | 4-Methyl-1-naphthaldehyde |
| Molecular Formula | C₁₂H₁₀O | C₁₁H₈O | C₁₂H₁₀O | C₁₂H₁₀O |
| Molecular Weight | 170.21 g/mol | 156.18 g/mol | 170.21 g/mol | 170.21 g/mol [1] |
| Appearance | Not specified | Pale yellow to colorless liquid[2] | Solid | Light yellow to yellow solid-liquid mixture[1] |
| Melting Point | Not specified | 1-2 °C[3][4][5], 34 °C[6], 36 °C[2] | 51-56 °C | 32-36 °C[1][7] |
| Boiling Point | Not specified | 160-161 °C at 15 mmHg[3][4][5], 283 °C[2], 292 °C[6] | Not specified | 259.85 °C (estimate)[7] |
| Density | Not specified | 1.15 g/mL at 25 °C[3][4][5], 1.149 g/mL[6], 1.1045 g/cm³[2] | Not specified | 1.1252 (estimate)[7] |
| Solubility | Not specified | Soluble in ethanol, ether, acetone, benzene; Insoluble in water[3][8]. | Not specified | Soluble in Chloroform (Slightly), Methanol (Slightly)[7] |
Experimental Protocols
The following sections detail standard laboratory procedures for the determination of the primary physical properties of aromatic aldehydes like this compound.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) can be used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus or attached to a thermometer and immersed in the oil bath.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last crystal melts is recorded as the completion of melting.
-
-
Reporting: The melting point is reported as a range from the onset to the completion of melting. A narrow melting range is indicative of a pure compound.
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant.
Methodology:
-
Apparatus: A small-scale distillation apparatus or a Thiele tube setup is used.
-
Procedure (Thiele Tube Method):
-
A small amount of the liquid sample (a few milliliters) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a suitable oil.
-
The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
-
Density Determination
The density of a liquid sample can be determined using a pycnometer or a specific gravity bottle.
Methodology:
-
Measurement of Empty Pycnometer Mass: A clean and dry pycnometer of a known volume is accurately weighed.
-
Measurement with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and weighed again. The temperature of the sample is recorded.
-
Calculation: The mass of the sample is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the volume of the pycnometer.
Solubility Determination
The solubility profile is important for selecting appropriate solvents for reactions, purification, and formulation.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, chloroform, hexane) is chosen.
-
Procedure:
-
A small, measured amount of this compound is added to a test tube containing a known volume of the solvent at a specific temperature (e.g., room temperature).
-
The mixture is agitated vigorously.
-
Visual observation is used to determine if the compound has dissolved completely.
-
-
Quantitative Determination (Optional): For a more precise measurement, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically, for example, by UV-Vis spectroscopy after creating a calibration curve.
Mandatory Visualization
The following diagram illustrates a general workflow for the synthesis and subsequent characterization of an aromatic aldehyde, such as this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1-Naphthaldehyde CAS#: 66-77-3 [m.chemicalbook.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. 1-naphthaldehyde [stenutz.eu]
- 7. 4-METHYL-1-NAPHTHALDEHYDE | 33738-48-6 [chemicalbook.com]
- 8. 1-Naphthaldehyde | 66-77-3 [chemicalbook.com]
8-Methyl-1-naphthaldehyde molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 8-Methyl-1-naphthaldehyde, a key aromatic aldehyde in synthetic chemistry. This document outlines its molecular formula and weight, and provides an example of a relevant experimental protocol for its application in the synthesis of heterocyclic compounds.
Core Physicochemical Data
The fundamental quantitative data for this compound is summarized in the table below. This information is critical for stoichiometric calculations in synthesis, as well as for analytical characterization.
| Property | Value |
| Molecular Formula | C₁₂H₁₀O |
| Molecular Weight | 170.21 g/mol [1][2][3] |
| CAS Number | 6549-57-1[1] |
Experimental Protocol: Synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole
This compound serves as a crucial precursor in the synthesis of various heterocyclic structures. The following protocol details a generalized procedure for the synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole via the Debus-Radziszewski reaction, which involves the condensation of 1,2-naphthalenediamine with this compound.[4]
Materials:
-
This compound
-
1,2-naphthalenediamine
-
Ethanol or Glacial Acetic Acid
-
Tin(II) chloride dihydrate (if reduction is needed for a precursor)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (aqueous solution)
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 1,2-naphthalenediamine in ethanol or glacial acetic acid.[4]
-
Addition of Aldehyde: Add 1 equivalent of this compound to the solution.[4]
-
Reflux: Heat the reaction mixture to reflux with stirring for a period of 4 to 8 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[4]
-
Crystallization: Upon completion of the reaction, cool the mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration. If no precipitate forms, reduce the solvent volume with a rotary evaporator and induce crystallization by cooling in an ice bath.[4]
-
Work-up: If necessary, carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide until the pH is basic.[4]
-
Extraction: Extract the product from the aqueous layer using dichloromethane or ethyl acetate (3 x 50 mL).[4]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[4]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[4]
Logical Relationship Diagram
The following diagram illustrates the logical connection between the chemical name, its molecular formula, and its corresponding molecular weight.
Caption: Relationship between chemical name, formula, and molecular weight.
References
An In-depth Technical Guide to the Synthesis and Characterization of 8-Methyl-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Methyl-1-naphthaldehyde, a key intermediate in organic synthesis. While direct literature on this specific isomer is scarce, this document outlines a robust synthetic pathway adapted from established methods for analogous compounds. It also presents a detailed characterization profile based on spectroscopic data from closely related naphthaldehydes, offering a predictive framework for researchers.
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process starting from 1-methylnaphthalene. The first step involves the chloromethylation of the naphthalene core to yield 1-(chloromethyl)-8-methylnaphthalene. This intermediate is then converted to the target aldehyde via the Sommelet reaction.[1][2]
Step 1: Chloromethylation of 1-Methylnaphthalene
The chloromethylation of 1-methylnaphthalene introduces a chloromethyl group, primarily at the 8-position due to steric hindrance from the existing methyl group, leading to the formation of 1-(chloromethyl)-8-methylnaphthalene. This reaction is an electrophilic aromatic substitution.[3]
Step 2: Sommelet Reaction
The subsequent Sommelet reaction converts the benzylic halide to an aldehyde using hexamine (hexamethylenetetramine) and water.[1][4] The reaction proceeds through the formation of a quaternary ammonium salt, which is then hydrolyzed to yield the final aldehyde product.[2]
Figure 1: Proposed synthesis pathway for this compound.
Characterization
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₀O |
| Molecular Weight | 170.21 g/mol |
| Appearance | Yellowish liquid or low-melting solid |
| Boiling Point | Higher than 1-naphthaldehyde (160-161 °C / 15 mmHg) |
| Melting Point | Similar to 4-methyl-1-naphthaldehyde (32-36 °C)[7] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, with comparative data from 1-naphthaldehyde for reference.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | 1-Naphthaldehyde Chemical Shift (δ, ppm)[8] |
| Aldehyde-H | ~10.3 | 10.28 |
| Aromatic-H (peri to CHO) | ~9.2 (doublet) | 9.20 |
| Aromatic-H | 7.5 - 8.0 (multiplet) | 7.47 - 7.95 |
| Methyl-H | ~2.6 (singlet) | - |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | 1-Naphthaldehyde Chemical Shift (δ, ppm)[5][9] |
| C=O | ~194 | 194.1 |
| Aromatic C-H | 124 - 137 | 124.1 - 136.6 |
| Aromatic Quaternary C | 130 - 138 | 130.8, 133.2, 135.1 |
| Methyl-C | ~20 | - |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Characteristic Wavenumbers for Aromatic Aldehydes (cm⁻¹)[10] |
| C=O Stretch (carbonyl) | 1690 - 1710 | 1685 - 1710 |
| C-H Stretch (aldehyde) | 2720 - 2750 and 2820-2850 | 2695 - 2830 |
| C-H Stretch (aromatic) | ~3050 | ~3050 |
| C=C Stretch (aromatic) | 1500 - 1600 | 1500 - 1600 |
Table 4: Predicted Mass Spectrometry (MS) Data
| Fragment | Predicted m/z | 1-Naphthaldehyde Key Fragments (m/z)[6] |
| [M]⁺ (Molecular Ion) | 170 | 156 |
| [M-H]⁺ | 169 | 155 |
| [M-CHO]⁺ | 141 | 127 |
| [Naphthalene ring]⁺ | 128 | 128 |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound. Standard laboratory safety procedures should be followed at all times.
Synthesis of 1-(Chloromethyl)-8-methylnaphthalene (Precursor)
This protocol is adapted from the chloromethylation of naphthalene.[3][11]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine 1-methylnaphthalene (1.0 eq), paraformaldehyde (1.5 eq), and glacial acetic acid.
-
Addition of Acid: Add 85% phosphoric acid (catalytic amount) and concentrated hydrochloric acid (2.0 eq) to the mixture.
-
Reaction: Heat the mixture to 80-85 °C and stir vigorously for 6-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product will separate as an oily layer.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water, 10% sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1-(chloromethyl)-8-methylnaphthalene. The product can be purified by vacuum distillation.
Synthesis of this compound (Sommelet Reaction)
This protocol is a general procedure for the Sommelet reaction.[1][4]
-
Formation of Hexaminium Salt: Dissolve 1-(chloromethyl)-8-methylnaphthalene (1.0 eq) in a suitable solvent such as 50% aqueous acetic acid or chloroform. Add hexamine (1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The quaternary ammonium salt will precipitate.
-
Hydrolysis: Add an equal volume of water and continue to reflux for an additional hour to hydrolyze the intermediate.
-
Workup: Cool the reaction mixture and extract with diethyl ether (3x).
-
Washing: Wash the combined organic extracts with water, 10% sodium carbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
General Characterization Workflow
Figure 2: General workflow for characterization of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the neat liquid or a thin film of the product using an FTIR spectrometer.
-
Mass Spectrometry (MS): Analyze the sample using a mass spectrometer, typically with electron ionization (EI), to determine the molecular weight and fragmentation pattern.
-
Purity Analysis: Assess the purity of the final compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Applications in Drug Development
Naphthalene derivatives are prevalent scaffolds in medicinal chemistry and drug development.[10] Aldehydes, such as this compound, are versatile intermediates that can be readily transformed into a variety of functional groups, including amines, alcohols, and carboxylic acids. This allows for the synthesis of diverse libraries of compounds for screening against various biological targets. The specific substitution pattern of this compound may offer unique steric and electronic properties beneficial for molecular recognition and binding affinity in drug candidates.
References
- 1. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. rsc.org [rsc.org]
- 6. 1-Naphthaldehyde | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 1-Naphthaldehyde(66-77-3) IR Spectrum [m.chemicalbook.com]
- 9. 1-Naphthaldehyde(66-77-3) 13C NMR spectrum [chemicalbook.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. derpharmachemica.com [derpharmachemica.com]
A Technical Guide to the ¹H and ¹³C NMR Spectra of 8-Methyl-1-naphthaldehyde
Introduction to 8-Methyl-1-naphthaldehyde
This compound is an aromatic aldehyde derivative of naphthalene. Its structure is characterized by a naphthalene ring system with a formyl group (-CHO) at the C1 position and a methyl group (-CH₃) at the C8 position. The close proximity of the methyl and aldehyde groups (a peri-interaction) introduces significant steric strain, which is expected to influence the molecule's conformation and, consequently, its NMR spectra.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. The expected chemical shifts for this compound are influenced by the aromatic ring currents, the electron-withdrawing nature of the aldehyde group, and steric interactions.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |
| Aldehyde-H (CHO) | ~10.3 | Singlet (s) | N/A |
| H-2 | ~7.9 - 8.1 | Doublet (d) | ~8.0 |
| H-3 | ~7.5 - 7.7 | Triplet (t) | ~7.8 |
| H-4 | ~7.8 - 8.0 | Doublet (d) | ~8.2 |
| H-5 | ~7.6 - 7.8 | Triplet (t) | ~7.5 |
| H-6 | ~7.4 - 7.6 | Triplet (t) | ~7.6 |
| H-7 | ~7.9 - 8.1 | Doublet (d) | ~8.0 |
| Methyl-H (CH₃) | ~2.6 - 2.9 | Singlet (s) | N/A |
Note: These are predicted values. The aldehyde proton (CHO) and the H-2 proton are expected to be the most downfield-shifted aromatic protons due to the deshielding effect of the carbonyl group.[1] The methyl group protons will appear as a singlet in the upfield region of the aromatic spectrum.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. In proton-decoupled ¹³C NMR, each unique carbon atom typically appears as a single line.[2]
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~193 - 195 |
| C-1 | ~135 - 137 |
| C-2 | ~130 - 132 |
| C-3 | ~128 - 130 |
| C-4 | ~124 - 126 |
| C-4a (Quaternary) | ~133 - 135 |
| C-5 | ~129 - 131 |
| C-6 | ~126 - 128 |
| C-7 | ~125 - 127 |
| C-8 | ~138 - 140 |
| C-8a (Quaternary) | ~131 - 133 |
| CH₃ (Methyl) | ~20 - 25 |
Note: The carbonyl carbon of the aldehyde is the most deshielded and appears furthest downfield.[3] Aromatic carbons typically resonate between 110-150 ppm.[4] The methyl carbon will appear in the aliphatic region of the spectrum.
Experimental Protocols
The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the compound. For ¹³C NMR, a higher concentration is often necessary, typically 10 mg or more, due to the low natural abundance of the ¹³C isotope.[5][6]
-
Solvent : Use a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) to avoid large solvent signals in the spectrum.[7] The volume should be approximately 0.5-0.6 mL for a standard 5 mm NMR tube.[5]
-
Filtration : To ensure magnetic field homogeneity, filter the sample solution through a pipette with a small plug of glass wool to remove any particulate matter.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference standard and set to 0.00 ppm for both ¹H and ¹³C NMR.[6][8] Most deuterated solvents are available with TMS already added.
¹H NMR Spectroscopy Acquisition
-
Instrument Setup : Place the prepared NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[9]
-
Acquisition Parameters :
-
Pulse Angle : Use a pulse angle of less than 90° (e.g., 30-45°) to allow for faster relaxation and a shorter total experiment time.[10]
-
Number of Scans (NS) : For a sample of sufficient concentration, 8 to 16 scans are typically adequate.[5]
-
Relaxation Delay (d1) : A delay of 1-2 seconds is generally sufficient for qualitative spectra.[10]
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of protons.[7]
-
¹³C NMR Spectroscopy Acquisition
-
Instrument Setup : The initial setup is similar to that for ¹H NMR (locking and shimming).[9]
-
Acquisition Parameters :
-
Pulse Program : Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum by removing ¹H-¹³C coupling.[9]
-
Number of Scans (NS) : A significantly higher number of scans is required compared to ¹H NMR, often ranging from 128 to several thousand, depending on the sample concentration.[5]
-
Relaxation Delay (d1) : A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a much longer delay (at least 5 times the longest T₁ relaxation time) is necessary.[2][9]
-
-
Data Processing :
-
Apply Fourier transformation, phasing, and baseline correction as with ¹H NMR.
-
Reference the spectrum using the TMS signal at 0.00 ppm or the solvent peak (e.g., the center of the CDCl₃ triplet at 77.16 ppm).[11]
-
NMR Data Acquisition and Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis in NMR spectroscopy.
Caption: Workflow for NMR Spectroscopic Analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sc.edu [sc.edu]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. bhu.ac.in [bhu.ac.in]
- 5. uwyo.edu [uwyo.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. sites.bu.edu [sites.bu.edu]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 8-Methyl-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data interpretation for 8-Methyl-1-naphthaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this guide outlines the detailed experimental protocols for acquiring the necessary data and presents an analysis based on established principles of spectroscopic interpretation for aromatic aldehydes.
Molecular Structure and Spectroscopic Overview
This compound possesses a naphthalene core with a methyl group at the C8 position and an aldehyde group at the C1 position. This substitution pattern significantly influences its spectroscopic properties. The following sections detail the expected data from key spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation
Table 1: Expected Infrared (IR) Spectroscopy Data for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Expected Intensity |
| ~3050-3000 | Aromatic C-H Stretch | Medium to Weak |
| ~2925-2855 | Methyl C-H Stretch (Asymmetric & Symmetric) | Medium |
| ~2850-2820, ~2750-2720 | Aldehyde C-H Stretch (Fermi resonance doublet) | Weak |
| ~1700-1680 | Aldehyde C=O Stretch (Aryl conjugated) | Strong |
| ~1600, ~1580, ~1500 | Aromatic C=C Stretch | Medium to Weak |
| ~1465 | Methyl C-H Bend | Medium |
| ~830-750 | Aromatic C-H Out-of-Plane Bend | Strong |
Table 2: Predicted ¹H NMR Chemical Shift Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H (CHO) | 10.0 - 10.5 | s | - |
| Aromatic-H | 7.2 - 8.5 | m | - |
| Methyl-H (CH₃) | 2.5 - 2.8 | s | - |
Table 3: Predicted ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 195 |
| Aromatic (C) | 120 - 140 |
| Methyl (CH₃) | 20 - 25 |
Table 4: Expected Mass Spectrometry Data for this compound (Electron Ionization)
| m/z Value | Interpretation |
| 170 | Molecular Ion [M]⁺ |
| 169 | [M-H]⁺ |
| 141 | [M-CHO]⁺ |
| 115 | Further fragmentation (loss of C₂H₂) from 141 |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 45-90° pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: No specific sample preparation is typically required for a solid sample when using an ATR accessory. Ensure the sample is dry.
-
Instrument Setup:
-
Use an FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, a direct insertion probe or gas chromatography (GC) inlet can be used.
-
Ionization:
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis:
-
The resulting mass spectrum shows the relative abundance of different ions as a function of their m/z ratio.
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for spectroscopic data interpretation and the structure of this compound with key assignments.
Caption: Logical workflow for the spectroscopic data interpretation of this compound.
Caption: Molecular structure of this compound with key spectroscopic assignments.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 8-Methyl-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 8-Methyl-1-naphthaldehyde. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages data from structurally similar aromatic and naphthaldehyde compounds to predict and interpret its key spectral features. This document outlines the expected vibrational frequencies, provides a general experimental protocol for obtaining an IR spectrum, and illustrates the analytical workflow.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is characterized by absorption bands arising from the vibrations of its specific functional groups. The expected vibrational frequencies are summarized in Table 1. These predictions are based on the known ranges for aromatic aldehydes, naphthaldehydes, and substituted aromatic compounds.[1][2][3][4] Conjugation of the aldehyde group with the naphthalene ring is expected to lower the C=O stretching frequency compared to aliphatic aldehydes.[2][3]
Table 1: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Notes |
| Aromatic C-H Stretch | Naphthalene Ring | 3100 - 3000 | Medium to Weak | Multiple bands may be observed in this region corresponding to the various C-H bonds on the aromatic system. |
| Methyl C-H Stretch (Asymmetric) | -CH₃ | ~2960 | Medium | Characteristic of the methyl group attached to the naphthalene ring. |
| Methyl C-H Stretch (Symmetric) | -CH₃ | ~2870 | Medium to Weak | Characteristic of the methyl group attached to the naphthalene ring. |
| Aldehyde C-H Stretch (Fermi Resonance) | -CHO | ~2850 and ~2750 | Weak to Medium | Often appears as a pair of weak to medium bands. The lower frequency band is particularly diagnostic for aldehydes.[1][2][3] |
| Carbonyl (C=O) Stretch | Aldehyde (-CHO) | 1710 - 1685 | Strong | This is one of the most intense and characteristic bands in the spectrum. Its position is lowered due to conjugation with the aromatic naphthalene ring.[1][2][3] |
| Aromatic C=C Stretch | Naphthalene Ring | 1650 - 1450 | Medium to Strong | A series of bands, often sharp, that are characteristic of the aromatic ring system. The substitution pattern can influence the exact positions and intensities. |
| Methyl C-H Bend (Asymmetric) | -CH₃ | ~1450 | Medium | |
| Methyl C-H Bend (Symmetric) | -CH₃ | ~1380 | Medium to Weak | |
| C-C Stretch (Naphthalene-CHO) | Ar-C | 1210 - 1160 | Medium | Stretching vibration of the bond connecting the aldehyde carbon to the naphthalene ring.[1] |
| Aromatic C-H In-Plane Bend | Naphthalene Ring | 1300 - 1000 | Medium to Weak | |
| Aromatic C-H Out-of-Plane Bend | Naphthalene Ring | 900 - 700 | Strong | The position of these strong bands can be indicative of the substitution pattern on the naphthalene ring. |
Experimental Protocols
A standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of this compound is outlined below. This protocol is based on common practices for analyzing solid or liquid organic compounds.
Objective: To acquire a high-quality mid-infrared spectrum of this compound for structural elucidation and functional group analysis.
Materials and Equipment:
-
This compound sample
-
Fourier-Transform Infrared (FTIR) Spectrometer with a detector sensitive in the 4000-400 cm⁻¹ range (e.g., DTGS or MCT detector)
-
Sample holder (e.g., KBr pellets, ATR crystal, or salt plates for thin film)
-
Potassium Bromide (KBr), spectroscopic grade
-
Mortar and pestle (if preparing KBr pellets)
-
Hydraulic press (if preparing KBr pellets)
-
Solvent for cleaning (e.g., acetone, isopropanol), spectroscopic grade
-
Nitrogen purge for the spectrometer
Procedure:
-
Spectrometer Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
-
Purge the sample compartment with dry nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.
-
Collect a background spectrum (background scan). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (select one method):
-
Attenuated Total Reflectance (ATR):
-
This is often the simplest method for solids and liquids.
-
Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent and allow it to dry completely.
-
Place a small amount of the this compound sample directly onto the crystal.
-
Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
-
KBr Pellet Method (for solid samples):
-
Thoroughly dry the spectroscopic grade KBr to remove any absorbed water.
-
In a mortar, grind a small amount of the this compound sample (approximately 1-2 mg) with about 100-200 mg of dry KBr. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the spectrometer's sample holder.
-
-
Thin Film Method (for liquid samples or solids with low melting points):
-
If the sample is a liquid or can be melted at a low temperature, place a small drop between two infrared-transparent salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
Mount the plates in the spectrometer's sample holder.
-
-
-
Spectrum Acquisition:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Set the spectral resolution to 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Correlate the observed absorption bands with the expected vibrational modes of the functional groups present in this compound (as detailed in Table 1).
-
Visualization of the Analytical Workflow
The logical flow of an infrared spectroscopy analysis for a compound like this compound can be visualized as a structured process from sample preparation to final interpretation.
Caption: Workflow for IR analysis of this compound.
References
A Technical Guide to the Purity and Assay of 8-Methyl-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of 8-Methyl-1-naphthaldehyde (CAS No. 6549-57-1). Given its role as a key intermediate in the synthesis of advanced chemical entities, particularly in medicinal chemistry, ensuring its quality is of paramount importance. This document outlines potential impurities, detailed experimental protocols for quantification, and a logical workflow for quality control.
Purity and Impurity Profile
The purity of this compound is typically expected to be high, with commercial grades often available at ≥98% purity[1]. However, the impurity profile is highly dependent on the synthetic route employed. Common methods for the formylation of naphthalenes, such as the Vilsmeier-Haack or Rieche formylation of 1-methylnaphthalene, or the oxidation of 8-methyl-1-naphthylmethanol, can introduce specific impurities.
A comprehensive analysis should consider the following potential impurities:
-
Starting Materials: Unreacted 1-methylnaphthalene.
-
Isomeric By-products: Other isomers of methylnaphthaldehyde, formed if the formylation reaction is not perfectly regioselective.
-
Over-oxidation Products: 8-Methyl-1-naphthoic acid, a common impurity resulting from the oxidation of the aldehyde.
-
Reaction Intermediates: Residual intermediates specific to the synthetic pathway (e.g., chloromethyl or dichloromethyl derivatives).
-
Reagents and Solvents: Trace amounts of reagents and solvents used in the synthesis and purification steps.
Table 1: Summary of Quantitative Data for this compound Analysis
| Parameter | Typical Specification | Key Analytical Techniques |
| Assay (Purity) | ≥ 98.0% | HPLC (UV), GC-FID, Quantitative NMR (qNMR) |
| 8-Methyl-1-naphthoic acid | ≤ 0.5% | HPLC (UV), GC-MS (after derivatization) |
| 1-Methylnaphthalene | ≤ 0.2% | GC-FID, GC-MS |
| Isomeric Impurities | ≤ 0.5% | HPLC (UV), GC-FID |
| Individual Unknown Impurity | ≤ 0.1% | HPLC (UV), GC-FID |
| Total Impurities | ≤ 2.0% | HPLC (UV), GC-FID |
| Water Content | ≤ 0.2% | Karl Fischer Titration |
| Residual Solvents | Per ICH Q3C Limits | Headspace GC-MS |
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound and can be further optimized as needed.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
Reverse-phase HPLC with UV detection is a primary method for determining the assay and profiling related substance impurities.
Methodology:
-
Chromatographic System: A standard HPLC or UHPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
Time (min) %A %B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of acetonitrile to prepare a stock solution. Dilute further with a 50:50 mixture of acetonitrile and water to achieve a final concentration of approximately 0.05 mg/mL.
-
Quantification: The assay is determined by comparing the peak area of the main component to that of a certified reference standard using an external standard method. Impurities are quantified based on their area percentage relative to the main peak, or against a qualified standard if available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Assay
GC-MS is ideal for the quantification of volatile impurities such as residual starting materials and can also be used for assay determination. Due to the high reactivity of aldehydes, derivatization may be employed for more robust quantification.
Methodology:
-
Chromatographic System: A GC system coupled with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
-
Column: A low- to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 300 °C
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
Sample Preparation: Prepare a solution of 1 mg/mL in dichloromethane.
-
Optional Derivatization: For enhanced stability and sensitivity, especially for trace-level aldehydes, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can be performed prior to injection. This forms a stable oxime derivative.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.
Methodology:
-
Spectrometer: A high-field NMR spectrometer (e.g., ≥400 MHz).
-
Internal Standard: A certified reference material with a known purity and resonances that do not overlap with the analyte. Maleic anhydride or 1,3,5-trimethoxybenzene are suitable choices.
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., CDCl₃ or DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 10 mg of the internal standard into the same NMR tube.
-
Record the exact masses of both substances.
-
Add approximately 0.7 mL of the deuterated solvent.
-
-
Acquisition Parameters:
-
Ensure a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified.
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks of interest.
-
-
Data Processing:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., the aldehyde proton signal around 10 ppm) and a signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Puritystd = Certified purity of the internal standard
-
Visualized Workflows and Relationships
Analytical Workflow for Quality Control
The following diagram illustrates a typical workflow for the comprehensive quality control analysis of a batch of this compound.
Caption: Quality control workflow for this compound.
Logical Impurity Profile
This diagram illustrates the potential sources and types of impurities that may arise during the synthesis of this compound.
Caption: Potential impurity sources in the synthesis of the target compound.
References
The Rise of a Versatile Scaffold: A Technical Guide to the Discovery and History of Naphthaldehyde Derivatives
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and rich history of naphthaldehyde derivatives has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of this versatile class of compounds, from their foundational synthesis to their contemporary applications in medicine and materials science. The guide emphasizes quantitative data, detailed experimental protocols, and visualizations of key biological pathways, offering a critical resource for advancing research and development in this dynamic field.
Naphthaldehyde, an aromatic aldehyde derived from naphthalene, and its derivatives have emerged as a significant class of compounds with a broad spectrum of applications. Their utility spans from serving as crucial intermediates in the synthesis of dyes and agrochemicals to acting as sophisticated fluorescent probes and forming the backbone of novel therapeutic agents. The unique physicochemical properties of the naphthalene ring system, combined with the reactivity of the aldehyde group, provide a versatile platform for the design and synthesis of a myriad of functional molecules.
From Coal Tar to the Laboratory: A Historical Perspective
The story of naphthaldehyde is intrinsically linked to its parent compound, naphthalene. First isolated from coal tar in the early 19th century, naphthalene's structure as two fused benzene rings was a significant milestone in the understanding of aromatic chemistry. The subsequent development of methods to functionalize this stable aromatic system paved the way for the synthesis of naphthaldehyde.
Key historical developments in the synthesis of naphthaldehydes include the application of classic name reactions, which remain relevant today. The Vilsmeier-Haack reaction , for instance, provides a direct route to formylate electron-rich aromatic rings like naphthalene using a Vilsmeier reagent (formed from a substituted amide and phosphorus oxychloride). Another cornerstone is the Reimer-Tiemann reaction , which allows for the ortho-formylation of naphthols (hydroxynaphthalenes) using chloroform in a basic solution, leading to the formation of valuable hydroxy-naphthaldehyde derivatives. These foundational methods have been refined and expanded upon over the decades, leading to a diverse array of synthetic strategies for accessing a wide range of substituted naphthaldehydes.
Synthetic Methodologies: A Summary of Key Reactions
The synthesis of naphthaldehyde derivatives is a rich field of organic chemistry. The choice of method depends on the desired substitution pattern and the nature of the starting materials. Below is a summary of key synthetic approaches with representative quantitative data.
| Reaction Name | Starting Material | Reagents | Product | Yield (%) | Ref. |
| Vilsmeier-Haack Reaction | Naphthalene | DMF, POCl₃ | 1-Naphthaldehyde | ~70-80% | [Generic] |
| Reimer-Tiemann Reaction | β-Naphthol | CHCl₃, NaOH | 2-Hydroxy-1-naphthaldehyde | 38-48% | [1] |
| Sommelet Reaction | 1-(Chloromethyl)naphthalene | Hexamethylenetetramine | 1-Naphthaldehyde | 75-82% | [Generic] |
| Duff Reaction | Naphthol | Hexamethylenetetramine, acid | Hydroxy-naphthaldehyde | Moderate | [Generic] |
| Grignard Reaction | 1-Bromonaphthalene | Mg, Ethyl formate | 1-Naphthaldehyde | ~60-70% | [Generic] |
Experimental Protocols: Foundational Syntheses
To provide practical guidance, detailed experimental protocols for two of the most fundamental syntheses of naphthaldehyde derivatives are outlined below.
Protocol 1: Synthesis of 2-Hydroxy-1-naphthaldehyde via the Reimer-Tiemann Reaction
Materials:
-
β-Naphthol (0.69 mole)
-
95% Ethanol (300 g)
-
Sodium hydroxide (5 moles)
-
Chloroform (1.1 moles)
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
In a 2-liter three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve β-naphthol in 95% ethanol.
-
With stirring, rapidly add a solution of sodium hydroxide in water.
-
Heat the resulting solution to 70-80°C on a steam bath.
-
Begin the dropwise addition of chloroform at a rate that maintains gentle reflux. The onset of the reaction is often indicated by a deep blue color change.
-
After the addition of chloroform is complete (typically 1-1.5 hours), continue stirring for an additional hour.
-
Remove ethanol and excess chloroform by distillation.
-
Acidify the residue with concentrated hydrochloric acid until it is acidic to Congo red paper.
-
Separate the resulting dark oil, which is a mixture of the product and sodium chloride.
-
Add sufficient water to dissolve the salt, then separate and wash the oil several times with hot water.
-
Purify the crude product by vacuum distillation (boiling point: 163-166°C at 8 mm Hg).
-
Recrystallize the solidified distillate from ethanol to yield pure 2-hydroxy-1-naphthaldehyde (melting point: 79-80°C).[1]
Protocol 2: Synthesis of a Naphthaldehyde Schiff Base
Materials:
-
2-Hydroxy-1-naphthaldehyde (0.02 mole)
-
o-Phenylenediamine (0.01 mole)
-
Ethanol (40 cm³)
Procedure:
-
Prepare a solution of 2-hydroxy-1-naphthaldehyde in ethanol.
-
Slowly add a solution of o-phenylenediamine in ethanol to the naphthaldehyde solution.
-
Reflux the mixture with vigorous stirring for 3 hours.
-
After cooling, filter the resulting precipitate.
-
Recrystallize the crude product from ethanol.
-
Wash the purified product with distilled water and dry in a desiccator over anhydrous calcium chloride.
Naphthaldehyde Derivatives in Drug Discovery and Beyond
The rigid, planar structure of the naphthalene core makes it an excellent scaffold for designing molecules that can interact with biological targets such as enzymes and nucleic acids. This has led to the development of numerous naphthaldehyde derivatives with significant pharmacological potential.
Anticancer Activity
Naphthaldehyde derivatives have demonstrated promising anticancer properties through various mechanisms of action, including the induction of apoptosis, inhibition of topoisomerase enzymes, and interference with crucial signaling pathways.
One notable example is a chalcone derived from 1-naphthaldehyde, which has been shown to induce apoptosis in acute leukemia cell lines.[2][3] The mechanism of action involves both the intrinsic and extrinsic apoptotic pathways.
Caption: Apoptosis induction by a naphthaldehyde-derived chalcone.
Furthermore, naphthalimide derivatives, which can be synthesized from naphthaldehyde precursors, are well-known DNA intercalators and topoisomerase inhibitors.[4][5] These compounds insert themselves between the base pairs of DNA, disrupting its replication and transcription, and inhibit enzymes like topoisomerase II that are crucial for managing DNA topology during cell division.[4]
Antiviral Activity
Recent studies have highlighted the potential of naphthalene derivatives as antiviral agents. For example, a 2-aminonaphthalene derivative has demonstrated significant activity against the influenza A virus.[6] Its mechanism of action involves the inhibition of viral nucleoprotein (NP) and matrix protein (M) synthesis, thereby reducing viral replication.[6] This compound was also found to suppress the inflammatory response mediated by the RIG-I pathway and reduce virus-induced apoptosis and autophagy.[6]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Investigation of cellular mechanisms involved in apoptosis induced by a synthetic naphthylchalcone in acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of DNA-intercalative naphthalimide-benzothiazole/cinnamide derivatives: cytotoxicity evaluation and topoisomerase-IIα inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijfans.org [ijfans.org]
- 6. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Framework for the Structural Analysis of 8-Methyl-1-naphthaldehyde: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies employed in the structural and electronic analysis of 8-Methyl-1-naphthaldehyde. While direct experimental and computational data for this specific molecule is not extensively available in public literature, this document outlines the standard computational protocols and expected data based on studies of analogous naphthalene derivatives. The information herein serves as a robust framework for initiating and interpreting theoretical investigations into this compound for applications in medicinal chemistry and materials science.
Introduction to Computational Analysis
Computational chemistry provides powerful tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. For a molecule like this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), can offer profound insights into its conformational stability, vibrational modes, and electronic transitions. These insights are crucial for understanding its potential biological activity and for the rational design of new therapeutic agents.
Methodologies for Theoretical Calculations
A standard approach for the theoretical analysis of organic molecules like this compound involves geometry optimization and subsequent calculation of various molecular properties.
Computational Protocol
The following protocol outlines a typical workflow for the theoretical investigation of this compound.
Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.
Methodology:
-
Initial Structure Drawing: The initial 3D structure of this compound is drawn using a molecular builder like GaussView or Avogadro.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. A widely used and reliable method for this is Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional.[1] A suitable basis set, such as 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost for organic molecules.[1]
-
Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.[1] These calculations also provide theoretical vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra.
-
Electronic Property Calculations: From the optimized geometry, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.[1]
-
Spectroscopic Simulations: Theoretical IR and Raman spectra can be simulated from the calculated vibrational frequencies and intensities. This allows for a direct comparison with experimental spectroscopic data, aiding in the assignment of vibrational modes.
The logical workflow for these computational analyses is depicted in the following diagram.
Expected Quantitative Data
The following tables summarize the types of quantitative data that would be obtained from theoretical calculations on this compound. The values presented are illustrative and based on typical results for similar naphthalene derivatives.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1-C2 | 1.37 Å |
| C1-C9 | 1.42 Å | |
| C8-C12 (Methyl C) | 1.51 Å | |
| C1-C11 (Aldehyde C) | 1.48 Å | |
| C11=O13 | 1.22 Å | |
| Bond Angle | C2-C1-C9 | 120.5° |
| C7-C8-C9 | 119.8° | |
| C9-C1-C11 | 121.0° | |
| C1-C11-O13 | 124.5° | |
| Dihedral Angle | C2-C1-C9-C8 | 0.5° |
| C9-C1-C11-O13 | 178.0° |
Table 2: Calculated Vibrational Frequencies (Illustrative)
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching |
| ν(C-H) methyl | 2980 - 2870 | Methyl C-H stretching |
| ν(C=O) | ~1700 | Aldehyde C=O stretching |
| ν(C=C) aromatic | 1600 - 1450 | Aromatic C=C stretching |
| δ(C-H) | 1475 - 1000 | In-plane C-H bending |
| γ(C-H) | 1000 - 700 | Out-of-plane C-H bending |
Table 3: Frontier Molecular Orbital Properties (Illustrative)
| Parameter | Value (eV) |
| HOMO Energy | -6.15 |
| LUMO Energy | -1.95 |
| HOMO-LUMO Gap (ΔE) | 4.20 |
A larger HOMO-LUMO energy gap generally implies higher stability and lower chemical reactivity.[1]
Signaling Pathway and Logical Relationships
In the context of drug development, understanding how a molecule like this compound might interact with biological systems is crucial. While specific pathways are unknown, a general logical diagram can illustrate the process from molecular properties to potential biological effects.
Conclusion
This guide has outlined the standard theoretical methodologies for the computational analysis of this compound. By employing Density Functional Theory, researchers can obtain detailed insights into the structural and electronic characteristics of this molecule. The presented protocols and illustrative data serve as a foundational resource for scientists and drug development professionals to guide their research and to better understand the properties of this compound for potential therapeutic applications. Further experimental validation is essential to confirm these theoretical predictions.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphtho[1,2-d]imidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] As a fused heterocyclic system, it offers a rigid and planar structure capable of interacting with various biological targets.[2] The introduction of substituents, such as a methyl group at the 8-position, allows for the fine-tuning of its physicochemical properties, potentially enhancing its therapeutic efficacy and selectivity.[3] Derivatives of naphthoimidazole have shown significant promise as anticancer and antimicrobial agents, making them valuable targets for synthesis and further investigation in drug discovery programs.[1][4]
These application notes provide a detailed protocol for the synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole via the condensation of 8-Methyl-1-naphthaldehyde and 1,2-diaminonaphthalene.
Synthesis Overview & Quantitative Data
The synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole is typically achieved through a condensation reaction between 1,2-diaminonaphthalene and this compound. This reaction is a variant of the Debus-Radziszewski imidazole synthesis. The reaction proceeds by forming a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization (often via air oxidation) to yield the final naphthoimidazole product. Various conditions, including conventional heating and microwave assistance, can be employed, with yields varying based on the chosen methodology.[5]
Table 1: Summary of Reaction Conditions and Physicochemical Data
| Parameter | Value/Range | Notes |
| Reactants | This compound, 1,2-Diaminonaphthalene | |
| Solvent | Glacial Acetic Acid, Ethanol | Glacial acetic acid often serves as both solvent and catalyst. |
| Catalyst (Optional) | Mineral Acids (e.g., HCl), Lewis Acids (e.g., FeCl₃) | Can be used to improve reaction rates and yields.[5] |
| Reaction Temperature | 120-130°C (Reflux) | For conventional heating in glacial acetic acid.[5] |
| Reaction Time | 4 - 8 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Reported Yields | 9.9% - 52.0% (Conventional) | Yields for analogous naphthoimidazole syntheses can exceed 90% with methods like microwave-assisted synthesis.[5] |
| Molecular Formula | C₁₂H₁₀N₂ | [6] |
| Molecular Weight | 182.22 g/mol | [6] |
| Appearance | Solid (Typical) | |
| Purification Method | Recrystallization (e.g., from Ethanol/Water) | [5] |
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole.
Protocol 1: Synthesis via Conventional Heating
Materials:
-
1,2-Diaminonaphthalene
-
This compound
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-diaminonaphthalene (1.0 mmol, 158.2 mg).
-
Addition of Reagents: Add glacial acetic acid (15 mL) to the flask and stir until the diamine is fully dissolved. To this solution, add this compound (1.0 mmol, 170.2 mg).
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 120-130°C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent) every hour. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting materials.[5]
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing 75 mL of ice-cold water.
-
Neutralization: Slowly neutralize the aqueous mixture by adding a saturated sodium bicarbonate solution portion-wise until the pH reaches 7-8. Stir for 15-20 minutes. The crude product should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 20 mL) to remove any residual acid and salts.
-
Drying: Dry the collected crude product under vacuum.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to obtain pure 8-Methyl-1H-naphtho[1,2-d]imidazole.[5]
-
Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
Visualized Experimental Workflow and Potential Mechanism of Action
The following diagrams illustrate the experimental workflow for the synthesis and a potential signaling pathway through which naphthoimidazole derivatives may exert their anticancer effects.
Caption: Experimental workflow for the synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole.
Caption: Potential anticancer mechanism for naphthoimidazole derivatives via kinase inhibition.[7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Debus-Radziszewski Reaction with 8-Methyl-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Debus-Radziszewski reaction is a versatile multi-component reaction for the synthesis of substituted imidazoles.[1][2][3] This reaction and its modifications are of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by imidazole derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7] This document provides detailed application notes and protocols for the synthesis of 2-(8-methylnaphthalen-1-yl)-1H-naphtho[2,3-d]imidazole, a novel imidazole derivative, utilizing a modified Debus-Radziszewski reaction. The synthesis involves the condensation of a 1,2-diamine with an aldehyde. In this specific application, 1,2-naphthalenediamine serves as the 1,2-diamino surrogate, reacting with 8-methyl-1-naphthaldehyde.[1]
The resulting naphthyl-substituted imidazole scaffold is a promising candidate for drug discovery programs, given that related compounds have shown significant cytotoxic activity against various cancer cell lines.[8][9]
Reaction Scheme
The overall reaction for the synthesis of 2-(8-methylnaphthalen-1-yl)-1H-naphtho[2,3-d]imidazole is depicted below:
Figure 1: Overall reaction for the synthesis of 2-(8-methylnaphthalen-1-yl)-1H-naphtho[2,3-d]imidazole.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of naphthoimidazole derivatives based on literature for analogous compounds.[1]
| Parameter | Value | Reference |
| Yield | 60-95% | [1] |
| Melting Point | 224-226 °C (for 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole) | [1] |
| ¹H NMR (DMSO-d₆, δ, ppm) | 12.93 (s, 1H, NH), 9.11 (d, 1H), 8.11-7.23 (m, 10H, Ar-H) (for 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole) | [1] |
| ¹³C NMR (DMSO-d₆, δ, ppm) | 151.2 (C=N), 144.3, 143.2, 135.1, 131.0, 130.5, 128.9, 128.5, 126.3, 125.9, 125.2, 118.9, 111.6 (for 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole) | [1] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of 2-(8-methylnaphthalen-1-yl)-1H-naphtho[2,3-d]imidazole.
Materials:
-
1,2-Naphthalenediamine
-
This compound
-
Ethanol or Glacial Acetic Acid
-
Sodium Bisulfite (optional, for purification)
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Ice bath
-
Separatory funnel
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1,2-naphthalenediamine (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid. Add this compound (1 equivalent) to the solution.[1]
-
Reaction: Heat the reaction mixture to reflux with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The typical reaction time is between 4 to 8 hours.[1]
-
Work-up: Upon completion of the reaction, as indicated by TLC, cool the mixture to room temperature.[1]
-
Isolation of Crude Product:
-
If the product precipitates upon cooling, collect it by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume using a rotary evaporator. Induce crystallization by placing the flask in an ice bath. Collect the precipitated product by vacuum filtration.[1]
-
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.[1]
-
Purification (Optional): For further purification and removal of unreacted aldehyde, the crude product can be treated with a hot aqueous solution of sodium bisulfite. After treatment, filter the solid.
-
Recrystallization: The purified product can be recrystallized from a suitable solvent, such as an ethanol/water mixture, to obtain a product of high purity.[1]
-
Drying: Dry the final product under vacuum.
-
Alternative Work-up (for acidic medium): If the reaction is performed in an acidic medium like glacial acetic acid, after cooling the reaction mixture, carefully neutralize it with a cold aqueous solution of sodium hydroxide until the pH is basic. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization.[1]
Visualizations
Reaction Pathway
Caption: Debus-Radziszewski reaction pathway for the synthesis of the target molecule.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinmedkaz.org [clinmedkaz.org]
- 8. Naphth[1,2-d]imidazoles Bioactive from β-Lapachone: Fluorescent Probes and Cytotoxic Agents to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Applications of 8-Methyl-1-naphthaldehyde in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 8-Methyl-1-naphthaldehyde in organic synthesis. The focus is on its application as a key starting material in the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
Application Note 1: Synthesis of Naphtho[1,2-d]imidazole Derivatives
Introduction:
This compound is a valuable building block in the synthesis of complex heterocyclic structures. One of its primary applications is in the Debus-Radziszewski reaction for the synthesis of substituted imidazoles. This multicomponent reaction allows for the efficient construction of the imidazole ring, a core scaffold in many biologically active compounds. The synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole from this compound serves as a key example of this application.[1] The resulting naphthoimidazole scaffold is a significant motif in medicinal chemistry.
Reaction Scheme:
The overall reaction for the synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole is depicted below:
1,2-Naphthalenediamine + this compound → 8-Methyl-1H-naphtho[1,2-d]imidazole
This reaction involves the condensation of a 1,2-diamino compound (1,2-naphthalenediamine) with an aldehyde (this compound).[1]
Experimental Protocols
Protocol 1: Synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole via the Debus-Radziszewski Reaction
This protocol outlines the general procedure for the synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole.
Materials:
-
1,2-Naphthalenediamine
-
This compound
-
Glacial Acetic Acid or Ethanol
-
Tin(II) chloride dihydrate (for reduction of nitro precursor to diamine, if starting from a nitro-substituted naphthalene)
-
Concentrated Hydrochloric Acid (if applicable)
-
Sodium Carbonate solution (10%)
-
Anhydrous Sodium Sulfate
-
Ether or other suitable extraction solvent
-
Ethanol or Ethanol/water mixture for recrystallization
Procedure:
-
Preparation of 1,2-Naphthalenediamine (if not commercially available): A common precursor is a nitro-substituted naphthalene, which can be reduced to the corresponding diamine. For instance, a suspension of the nitro-compound in a suitable solvent can be treated with a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. The mixture is typically heated to reflux for 4-6 hours under a nitrogen atmosphere. Reaction progress should be monitored by Thin Layer Chromatography (TLC). After completion, the mixture is cooled, and the product can be isolated.[1]
-
Condensation Reaction:
-
Dissolve 1,2-naphthalenediamine (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol in a round-bottom flask.
-
Add this compound (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux with stirring for 4-8 hours.
-
Monitor the progress of the reaction by TLC.[1]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration. If not, reduce the solvent volume using a rotary evaporator and induce crystallization by cooling in an ice bath.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.[1]
-
For further purification, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
-
Dry the final product under vacuum.[1]
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of naphthoimidazole derivatives based on literature for analogous compounds.[1]
| Parameter | Value | Reference |
| Yield | 60-95% | [1] |
| Melting Point | 224-226 °C (for 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole) | [1] |
| ¹H NMR (DMSO-d₆, δ, ppm) | 12.93 (s, 1H, NH), 9.11 (d, 1H), 8.11-7.23 (m, 10H, Ar-H) (for 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole) | [1] |
| ¹³C NMR (DMSO-d₆, δ, ppm) | 151.2 (C=N), 144.3, 143.2, 134.5, 131.2, 130.9, 128.9, 128.7, 127.3, 126.5, 125.8, 122.3, 118.9, 111.7 (for 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole) | [1] |
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the synthesis and the generalized mechanism of the key reaction.
Caption: Logical workflow for the synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole.
Caption: Generalized mechanism of the Debus-Radziszewski reaction for naphthoimidazole synthesis.
References
Synthesis of Heterocyclic Compounds from 8-Methyl-1-naphthaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Foreword
The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. These scaffolds are integral to a vast array of pharmaceuticals due to their diverse biological activities. 8-Methyl-1-naphthaldehyde presents an interesting and sterically hindered starting material for the construction of unique heterocyclic systems. The presence of the methyl group at the 8-position introduces specific steric constraints that can influence reaction pathways and lead to novel molecular architectures.
This document aims to provide detailed application notes and experimental protocols for the synthesis of heterocyclic compounds derived from this compound. However, a comprehensive search of the scientific literature did not yield specific examples of heterocyclic synthesis directly employing this compound as a starting material. The information available describes general synthetic methodologies for heterocycles like quinolines and pyrimidines, but lacks concrete experimental data and protocols for this particular precursor.
Therefore, this document will outline established synthetic strategies that are theoretically applicable to this compound, providing a foundational framework for researchers to design and develop novel synthetic routes. The protocols provided are based on analogous reactions with similar aldehydes and should be considered as starting points for optimization.
I. Synthesis of Benzo[h]quinoline Derivatives via Friedländer Annulation
The Friedländer synthesis is a classical and versatile method for the construction of quinoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In this proposed application, 1-amino-2-naphthaldehyde (not commercially common, may require synthesis) or a derivative could be reacted with a ketone in the presence of a catalyst to potentially yield a benzo[h]quinoline derivative. A more direct, albeit undocumented, approach would involve a multi-component reaction mimicking the Friedländer annulation using this compound.
Logical Workflow for a Putative Friedländer-type Synthesis
Application Notes and Protocols for peri-C-H Methylation of 1-Naphthaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the regioselective peri-C-H methylation of 1-naphthaldehyde derivatives. This method is significant for introducing the smallest alkyl handle, a methyl group, into the naphthalene framework, a common scaffold in bioactive molecules and natural products.[1][2][3] The strategic installation of methyl groups can significantly impact the pharmacological properties of a molecule, a phenomenon often referred to as the "magic methyl effect".[4]
The protocols described herein utilize a palladium-catalyzed reaction employing a transient directing group (TDG) strategy.[1] This approach avoids the need for the installation and subsequent removal of a directing group, enhancing synthetic efficiency.[5] The peri-selectivity is governed by the higher electron density at the peri-position of the 1-naphthaldehyde and the formation of a stable 5,6-fused bicyclic palladacycle intermediate.[2][5]
I. Reaction Principle and Workflow
The peri-C-H methylation of 1-naphthaldehyde derivatives is achieved through a palladium-catalyzed process. A transient directing group, such as an amino acid, reacts in situ with the aldehyde to form an imine. This intermediate then coordinates with the palladium catalyst, facilitating the selective activation of the C-H bond at the C8 (peri) position. Subsequent transmetalation with a methylating agent and reductive elimination yields the methylated product and regenerates the active catalyst.
Below is a diagram illustrating the general workflow for this reaction.
Caption: General experimental workflow for peri-C-H methylation.
II. Catalytic Cycle
The proposed catalytic cycle for the palladium-catalyzed peri-C-H methylation is depicted below. The cycle begins with the formation of an imine from the 1-naphthaldehyde and the transient directing group. This is followed by C-H activation to form a palladacycle, transmetalation with the methylating agent, and reductive elimination to afford the final product.
Caption: Proposed catalytic cycle for peri-C-H methylation.
III. Experimental Protocols
The following is a general protocol for the peri-C-H methylation of 1-naphthaldehyde derivatives.[1]
Materials:
-
1-naphthaldehyde derivative
-
Potassium methyltrifluoroborate (CH₃BF₃K)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Transient Directing Group (e.g., Glycine)
-
Copper(II) trifluoroacetate (Cu(TFA)₂)
-
Cesium acetate (CsOAc)
-
Hexafluoroisopropanol (HFIP)
-
Acetic acid (AcOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube, add the 1-naphthaldehyde derivative (0.3 mmol, 1.0 equiv), potassium methyltrifluoroborate (1.05 mmol, 3.5 equiv), Pd(OAc)₂ (0.03 mmol, 10 mol%), glycine (0.18 mmol, 60 mol%), Cu(TFA)₂·xH₂O (0.6 mmol, 2.0 equiv), and CsOAc (0.6 mmol, 2.0 equiv).
-
Add a solvent mixture of HFIP and AcOH (7:1, 1.5 mL) and H₂O (3.0 mmol, 10 equiv).
-
Seal the tube and heat the reaction mixture at 90 °C for 36 hours.
-
After cooling to room temperature, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the mixture with CH₂Cl₂ (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford the desired peri-methylated product.
IV. Quantitative Data: Substrate Scope
The developed protocol is applicable to a range of substituted 1-naphthaldehyde derivatives, including those with electron-donating, electron-neutral, and electron-withdrawing groups.[1] The yields are generally moderate.[1]
| Entry | Substrate (1-naphthaldehyde derivative) | Product (8-methyl-1-naphthaldehyde derivative) | Yield (%) |
| 1 | 1-Naphthaldehyde | This compound | 48 |
| 2 | 4-Methoxy-1-naphthaldehyde | 4-Methoxy-8-methyl-1-naphthaldehyde | 52 |
| 3 | 4-Methyl-1-naphthaldehyde | 4,8-Dimethyl-1-naphthaldehyde | 55 |
| 4 | 4-Fluoro-1-naphthaldehyde | 4-Fluoro-8-methyl-1-naphthaldehyde | 41 |
| 5 | 4-Chloro-1-naphthaldehyde | 4-Chloro-8-methyl-1-naphthaldehyde | 45 |
| 6 | 4-Bromo-1-naphthaldehyde | 4-Bromo-8-methyl-1-naphthaldehyde | 47 |
| 7 | 4-Trifluoromethyl-1-naphthaldehyde | 8-Methyl-4-(trifluoromethyl)-1-naphthaldehyde | 38 |
| 8 | 5-Methoxy-1-naphthaldehyde | 5-Methoxy-8-methyl-1-naphthaldehyde | 58 |
| 9 | 5-Bromo-1-naphthaldehyde | 5-Bromo-8-methyl-1-naphthaldehyde | 51 |
| 10 | 6-Bromo-1-naphthaldehyde | 6-Bromo-8-methyl-1-naphthaldehyde | 43 |
Yields are isolated yields as reported in the source literature.[1]
V. Logical Relationships in Regioselectivity
The regioselectivity of the C-H methylation (peri vs. ortho) can be tuned by the choice of catalyst and transient directing group. While palladium catalysis with a simple amino acid TDG favors peri-methylation, other catalytic systems, for example using iridium, can favor ortho-methylation.[1] This tunability is crucial for the synthesis of diversely substituted naphthalene derivatives.
Caption: Logical relationship of catalyst and TDG on regioselectivity.
VI. Troubleshooting and Safety
-
Low Yields: Ensure all reagents are pure and dry where necessary. The reaction is sensitive to air and moisture; proper inert atmosphere techniques should be used. The reaction time and temperature are critical and should be carefully controlled.
-
Mixture of Isomers: If a mixture of peri and ortho isomers is obtained, purification by preparative HPLC may be necessary. The choice of transient directing group can influence selectivity.
-
Safety: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. HFIP is a corrosive and volatile solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The reaction is performed in a sealed tube under pressure; ensure the tube is properly sealed and a blast shield is used.
These application notes and protocols provide a comprehensive guide for the peri-C-H methylation of 1-naphthaldehyde derivatives, a valuable transformation for the synthesis of complex molecules in pharmaceutical and materials science research.
References
- 1. Overcoming peri- and ortho-selectivity in C–H methylation of 1-naphthaldehydes by a tunable transient ligand strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming peri- and ortho-selectivity in C–H methylation of 1-naphthaldehydes by a tunable transient ligand strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Overcoming peri- and ortho-selectivity in C-H methylation of 1-naphthaldehydes by a tunable transient ligand strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Late-stage oxidative C(sp3)–H methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming peri - and ortho -selectivity in C–H methylation of 1-naphthaldehydes by a tunable transient ligand strategy - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05899A [pubs.rsc.org]
Application Notes and Protocols for the Regioselective Functionalization of the Naphthalene Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective functionalization of the naphthalene core, a crucial scaffold in medicinal chemistry and materials science. The following sections detail key synthetic strategies, present quantitative data for reaction optimization, and provide step-by-step experimental procedures for achieving desired regioselectivity.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a fundamental method for introducing functional groups onto the naphthalene core. The regioselectivity is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.
General Principles of Regioselectivity
Naphthalene is more reactive than benzene towards electrophilic attack. Substitution at the C1 (α) position is generally favored kinetically due to the formation of a more stable carbocation intermediate, which can be resonance-stabilized by delocalizing the positive charge over two rings while keeping one benzene ring intact.[1][2] However, under thermodynamic control, the C2 (β) product may be favored, as it is often sterically less hindered.
Key Electrophilic Aromatic Substitution Reactions
Nitration: The nitration of naphthalene typically yields 1-nitronaphthalene as the major product under kinetic control.
Halogenation: Bromination of naphthalene in a non-polar solvent like carbon tetrachloride predominantly gives 1-bromonaphthalene.[3]
Sulfonation: The sulfonation of naphthalene is a classic example of thermodynamic versus kinetic control. At lower temperatures (around 80°C), the kinetically favored naphthalene-1-sulfonic acid is the main product. At higher temperatures (around 160-180°C), the thermodynamically more stable naphthalene-2-sulfonic acid predominates.[2][4]
Friedel-Crafts Acylation: The regioselectivity of Friedel-Crafts acylation can be influenced by the solvent. For instance, acylation in carbon disulfide or tetrachloroethane favors the α-position, while in nitrobenzene, the β-position is preferred due to the formation of a bulky complex between the acyl chloride, aluminum chloride, and the solvent.[4][5]
Data Presentation: Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile/Reagents | Solvent | Temperature | Major Product(s) | Isomer Ratio (α:β) | Yield (%) | Reference(s) |
| Nitration | HNO₃/H₂SO₄ | Acetic Acid | 0°C to RT | 1-Nitronaphthalene | ~95:5 | ~95% | [6][7] |
| Nitration | fuming HNO₃ (95%) / HBEA zeolite | 1,2-dichloroethane | -15°C | 1-Nitronaphthalene | 19.2:1 | 68.2% | [8] |
| Bromination | Br₂ | CCl₄ | Reflux | 1-Bromonaphthalene | High α-selectivity | 72-75% | [3][9] |
| Sulfonation | conc. H₂SO₄ | - | 80°C | Naphthalene-1-sulfonic acid | Kinetically controlled | - | [2][4] |
| Sulfonation | conc. H₂SO₄ | - | 160-180°C | Naphthalene-2-sulfonic acid | Thermodynamically controlled | - | [2][10] |
| Acylation | Acetyl chloride/AlCl₃ | CS₂ | - | 1-Acetylnaphthalene | Major α | - | [4][5] |
| Acylation | Acetyl chloride/AlCl₃ | Nitrobenzene | - | 2-Acetylnaphthalene | Major β | - | [4][5] |
Experimental Protocols
Protocol 1: Regioselective Mononitration of Naphthalene to 1-Nitronaphthalene [6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve naphthalene (1.0 eq) in glacial acetic acid. Cool the flask to 0°C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid (1.0-1.2 eq) to concentrated nitric acid (1.0-1.2 eq) while cooling in an ice bath.
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the solution of naphthalene over 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0°C for an additional 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, pour the mixture slowly over crushed ice with stirring to precipitate the product. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of Naphthalene-2-sulfonic acid and subsequent conversion to 2-Naphthol [10][11]
-
Sulfonation: Heat naphthalene with concentrated sulfuric acid to approximately 165°C to produce naphthalene-2-sulfonic acid.[12]
-
Salt Formation: Treat the resulting sulfonic acid with sodium hydroxide solution to form sodium naphthalene-2-sulfonate.
-
Alkali Fusion: Fuse the dried sodium naphthalene-2-sulfonate with molten sodium hydroxide at 300-320°C.[11][12]
-
Acidification: Dissolve the cooled fusion melt in water and acidify with a strong acid (e.g., HCl) to precipitate 2-naphthol.
-
Purification: The crude 2-naphthol can be purified by distillation under reduced pressure or recrystallization.[11]
Directed ortho-Metalation (DoM)
Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including naphthalene.[13] A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[13][14]
Principles and Common Directing Groups
The DMG, typically a heteroatom-containing functional group, acts as a Lewis base, coordinating to the Lewis acidic lithium of the organolithium reagent.[15] This brings the alkyllithium base into proximity of the ortho-proton, leading to regioselective deprotonation.[13] Common DMGs for naphthalene functionalization include methoxy (-OCH₃), amides (-CONR₂), and carbamates (-OCONR₂).
Data Presentation: Directed ortho-Metalation of 1-Substituted Naphthalenes
| Substrate | Directing Group | Organolithium Reagent | Additive | Position of Lithiation | Electrophile | Product | Yield (%) | Reference(s) |
| 1-Methoxynaphthalene | -OCH₃ | n-BuLi | TMEDA | C2 | CO₂ (dry ice) | 1-Methoxy-2-naphthoic acid | High | [16] |
| 1-Methoxynaphthalene | -OCH₃ | t-BuLi | - | C8 (peri) | DMF | 8-Methoxy-1-naphthaldehyde | - | [17] |
| N,N-Diethyl-1-naphthylamide | -CONEt₂ | s-BuLi | TMEDA | C2 | I₂ | 2-Iodo-N,N-diethyl-1-naphthylamide | - | - |
Experimental Protocol
Protocol 3: Directed ortho-Metalation of 1-Methoxynaphthalene and Quenching with an Electrophile [16]
-
Reaction Setup: To an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous diethyl ether or THF.
-
Addition of Reagents: Dissolve 1-methoxynaphthalene (1.0 eq) in the solvent. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) and cool the mixture to 0°C.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.2 eq) dropwise while maintaining the temperature at 0°C. After addition, allow the mixture to stir at room temperature for 2-4 hours.
-
Electrophilic Quench: Cool the reaction mixture to -78°C (dry ice/acetone bath). Slowly add a solution of the desired electrophile (e.g., dry ice for carboxylation, DMF for formylation) (1.2-1.5 eq) in an anhydrous solvent.
-
Workup: Allow the reaction to stir at -78°C for 1-3 hours, then warm to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable for forming C-C bonds and synthesizing highly functionalized naphthalenes.
Suzuki-Miyaura Coupling
This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[18][19] For naphthalene systems, bromonaphthalenes are common starting materials.
Data Presentation: Suzuki-Miyaura Coupling of Bromonaphthalenes
| Naphthalene Substrate | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference(s) |
| 1-Bromonaphthalene | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 1-Phenylnaphthalene | High | [18] |
| 2-(Aminomethyl)-4-bromonaphthalene | Arylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane/H₂O | 4-Aryl-2-(aminomethyl)naphthalene | Good to Excellent | [20] |
Experimental Protocol
Protocol 4: General Procedure for Suzuki-Miyaura Coupling of 1-Bromonaphthalene [18]
-
Reaction Setup: To a Schlenk flask, add 1-bromonaphthalene (1.0 eq), the corresponding boronic acid (1.2 eq), a base such as potassium phosphate (K₃PO₄, 2.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed mixture of a solvent such as toluene and water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously for the required time (monitor by TLC or GC-MS).
-
Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 5. myttex.net [myttex.net]
- 6. benchchem.com [benchchem.com]
- 7. scitepress.org [scitepress.org]
- 8. Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. prepchem.com [prepchem.com]
- 12. youtube.com [youtube.com]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 15. baranlab.org [baranlab.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. ocf.berkeley.edu [ocf.berkeley.edu]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for 8-Methyl-1-naphthaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8-Methyl-1-naphthaldehyde as a key starting material in the synthesis of medicinally relevant compounds, particularly focusing on the generation of 8-Methyl-1H-naphtho[1,2-d]imidazole derivatives with potential anticancer activity. The protocols outlined below are based on established synthetic methodologies for analogous compounds and provide a framework for the development of novel therapeutic agents.
Introduction
This compound is an aromatic aldehyde that serves as a valuable building block in medicinal chemistry. The naphthalene scaffold is a recurring motif in a multitude of bioactive molecules, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a methyl group at the 8-position can influence the lipophilicity and steric interactions of the final compounds, potentially modulating their biological activity and selectivity.
A significant application of this compound is in the synthesis of fused heterocyclic systems, such as naphthoimidazoles. The fusion of a naphthalene ring with an imidazole moiety creates a planar, aromatic system capable of intercalating with DNA, inhibiting key enzymes involved in cellular proliferation, and inducing apoptosis, making these compounds promising candidates for anticancer drug discovery.[1]
Key Application: Synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole Derivatives
The primary application of this compound in a medicinal chemistry context is its use in the synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole derivatives. This is typically achieved through a condensation reaction with 8-methyl-1,2-naphthalenediamine, which can be synthesized from this compound in a multi-step process.
Data Presentation: Anticancer Activity of Analogous Naphtho[1,2-d]imidazole Derivatives
While specific biological data for 8-methyl-1H-naphtho[1,2-d]imidazole derivatives are not extensively available in the public domain, the following table summarizes the in vitro cytotoxicity (IC₅₀ values) of analogous naphtho[1,2-d]imidazole compounds against various human cancer cell lines. This data provides a strong rationale for the synthesis and evaluation of the 8-methyl substituted analogs.
| Compound ID | Cancer Cell Line | IC₅₀ (µM)[1][2] |
| IM4 | HL-60 (Leukemia) | 8.71 |
| IM5 | HL-60 (Leukemia) | 29.92 |
| IM6 | HL-60 (Leukemia) | 11.15 |
| IM4 | HCT-116 (Colon) | >100 |
| IM5 | HCT-116 (Colon) | 62.11 |
| IM6 | HCT-116 (Colon) | 21.12 |
| IM4 | SNB-19 (Glioblastoma) | 32.11 |
| IM5 | SNB-19 (Glioblastoma) | 21.05 |
| Doxorubicin (Control) | HL-60 (Leukemia) | 0.12 |
| Doxorubicin (Control) | HCT-116 (Colon) | 0.85 |
| Doxorubicin (Control) | SNB-19 (Glioblastoma) | 0.45 |
Experimental Protocols
The following protocols describe a plausible synthetic route from this compound to 8-Methyl-1H-naphtho[1,2-d]imidazole derivatives.
Protocol 1: Synthesis of this compound Oxime
This protocol describes the conversion of the aldehyde to an oxime, a key intermediate for the subsequent reduction to an amine.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water to the flask.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield this compound oxime.
Protocol 2: Synthesis of 8-Methyl-1-naphthalenemethanamine
This protocol details the reduction of the oxime to the corresponding primary amine.
Materials:
-
This compound Oxime
-
Lithium aluminum hydride (LiAlH₄) or an alternative reducing agent (e.g., catalytic hydrogenation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
Aqueous sodium hydroxide solution
Procedure (using LiAlH₄):
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.
-
Slowly add a solution of this compound oxime (1 equivalent) in anhydrous diethyl ether to the suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again.
-
Filter the resulting solid and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 8-Methyl-1-naphthalenemethanamine.
Protocol 3: Synthesis of 8-Methyl-1,2-naphthalenediamine
Materials:
-
1-Methylnaphthalene
-
Nitric acid
-
Acetic acid
-
Acetic anhydride
-
Tin(II) chloride dihydrate or other reducing agent (e.g., iron powder, sodium dithionite)
-
Concentrated hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Dinitration: To a stirred solution of 1-methylnaphthalene in acetic anhydride at 0°C, slowly add a mixture of nitric acid and acetic acid, maintaining the temperature below 5°C. Stir at room temperature for 4 hours. Pour the mixture into ice water and extract the dinitro-methylnaphthalene product.
-
Reduction: Suspend the dinitro-methylnaphthalene in a suitable solvent (e.g., ethanol, acetic acid). Add a reducing agent such as tin(II) chloride dihydrate in concentrated hydrochloric acid.[3] Heat the mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture and neutralize with a cold aqueous sodium hydroxide solution. Extract the 8-methyl-1,2-naphthalenediamine product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer and concentrate to obtain the crude product, which can be purified by recrystallization.
Protocol 4: Synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole Derivatives
This protocol describes the final condensation step to form the target naphthoimidazole ring system.[1][3]
Materials:
-
8-Methyl-1,2-naphthalenediamine
-
Substituted aldehyde (R-CHO)
-
Ethanol or glacial acetic acid
-
Mild oxidizing agent (e.g., sodium metabisulfite) - optional, depending on the specific reaction conditions.
Procedure:
-
Dissolve 8-methyl-1,2-naphthalenediamine (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add an equimolar amount of the desired substituted aldehyde (R-CHO).
-
If required, add a catalytic amount of a mild oxidizing agent.[1]
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Purification of 8-Methyl-1-naphthaldehyde
Welcome to the technical support center for the purification of 8-Methyl-1-naphthaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most effective and commonly used purification techniques for this compound, a moderately polar aromatic aldehyde, are flash column chromatography, recrystallization, and vacuum distillation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: My purified this compound is a yellow oil/solid, but I expected a colorless compound. What could be the cause?
A2: this compound can appear as a light yellow solid or liquid, especially if it has a low melting point.[1] However, a distinct yellow or brown color often indicates the presence of oxidized impurities or residual starting materials from the synthesis. Further purification by column chromatography or treatment with activated carbon during recrystallization may be necessary.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Impurities depend heavily on the synthetic route. Common impurities may include unreacted starting materials (e.g., 1-methylnaphthalene), over-oxidized products (e.g., 8-methyl-1-naphthoic acid), or byproducts from side reactions. If amines were used in the synthesis, Schiff's bases could also be present as contaminants.[2]
Q4: How can I effectively monitor the purity of my fractions during column chromatography?
A4: Thin-Layer Chromatography (TLC) is the standard method for monitoring fraction purity.[3] Spot each fraction on a TLC plate alongside your crude starting material and a pure standard if available. This allows you to identify which fractions contain the pure product and which are mixed or contain only impurities.
Troubleshooting Guides
This section addresses specific problems you may encounter during purification experiments.
Issue 1: Poor Separation in Column Chromatography
Problem: Impurities are co-eluting with this compound, resulting in impure fractions.
| Possible Cause | Solution |
| Incorrect Solvent System | The polarity of the eluent is too high, causing all compounds to move too quickly. Develop a new solvent system using TLC to find an eluent that gives the target compound an Rf value of approximately 0.2-0.3 and maximizes the separation from impurities.[4] |
| Column Overloading | Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the silica gel mass should be 50-100 times the mass of the crude product. |
| Column Cracking/Channeling | The silica gel was not packed properly, creating channels that allow the solvent and sample to pass through without proper separation. Ensure the column is packed uniformly and that the solvent level is never allowed to drop below the top of the silica bed.[5] |
| Compound is Acid-Sensitive | Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. Deactivate the silica by flushing the packed column with a solvent system containing 1-3% triethylamine before loading the sample.[5] |
Issue 2: Failure to Crystallize During Recrystallization
Problem: After dissolving the crude product in a hot solvent and cooling, no crystals form, or the product "oils out."
| Possible Cause | Solution |
| Solution is Not Saturated | Too much solvent was used to dissolve the crude product. Re-heat the solution and evaporate some of the solvent to concentrate it. Allow it to cool again. |
| Supersaturation | The solution is supersaturated, and crystallization has not been initiated. Try scratching the inside of the flask with a glass rod just below the solvent line or add a "seed crystal" of the pure compound to induce crystallization.[6] |
| Inappropriate Solvent | The compound is too soluble in the chosen solvent even at low temperatures. Select a different solvent or use a mixed-solvent system.[7] |
| Cooling Rate is Too Fast | Rapid cooling can lead to oiling out or the formation of very small, impure crystals. Allow the flask to cool slowly to room temperature before placing it in an ice bath.[6] |
Data Presentation
The physical properties and suggested starting conditions for purification are summarized below. Note that optimal conditions may vary based on specific impurities.
Table 1: Physical Properties of Naphthaldehyde Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C / mmHg) |
| This compound (estimate) | C₁₂H₁₀O | 170.21[1] | ~32-36[1] | ~165-170 / 15 |
| 1-Naphthaldehyde (parent compound) | C₁₁H₈O | 156.18 | 1-2 | 160-161 / 15 |
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Stationary Phase / Solvent System | Recommended Use & Comments |
| Column Chromatography | Stationary Phase: Silica GelEluent: Hexane / Ethyl Acetate (e.g., starting with 98:2, gradient to 90:10) | Standard system for compounds of moderate polarity. The exact ratio should be determined by TLC.[8] |
| Column Chromatography | Stationary Phase: Silica GelEluent: Dichloromethane / Methanol (e.g., starting with 99:1) | For separating more polar impurities. Use methanol sparingly (<10%) to avoid dissolving the silica gel.[9] |
| Recrystallization | Single Solvent: Ethanol or Methanol | Good for compounds that are significantly more soluble in the hot solvent than in the cold.[6] |
| Recrystallization | Solvent Pair: Acetone / Hexane or Toluene / Hexane | Useful if no single solvent is suitable. Dissolve in the "good" solvent (acetone/toluene) and add the "poor" solvent (hexane) until cloudy.[7][10] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate eluent. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give the desired product an Rf value of ~0.2-0.3.[4]
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a ~1 cm layer of sand.
-
Fill the column with silica gel slurried in the initial, least polar eluent mixture.
-
Gently tap the column to pack the silica evenly and drain the excess solvent until it is level with the top of the silica.
-
Add another ~1 cm layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution & Fraction Collection:
-
Carefully add the eluent to the column. Use gentle air pressure to push the solvent through the column at a steady rate.
-
Collect the eluate in a series of numbered test tubes or flasks.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to move more polar compounds down the column.[5]
-
-
Analysis: Analyze the collected fractions by TLC to identify which contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: Place a small amount (~20 mg) of the crude solid in a test tube. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, it is too soluble. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[11]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.
-
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration through fluted filter paper to remove the carbon.
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
-
Visualizations
Caption: Workflow for selecting a purification technique.
Caption: A logical guide for troubleshooting common issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. columbia.edu [columbia.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. benchchem.com [benchchem.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: 8-Methyl-1-naphthaldehyde Synthesis
Welcome to the technical support center for the synthesis of 8-Methyl-1-naphthaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several methods can be employed, with the choice often depending on the available starting materials and desired scale. The most common routes include:
-
The Sommelet Reaction: This method converts 1-(halomethyl)-8-methylnaphthalene to the aldehyde using hexamethylenetetramine (HMTA) and is often favored for its relatively mild conditions and good yields.[1][2]
-
The Grignard Reaction: This classic carbon-carbon bond-forming reaction involves preparing a Grignard reagent from an 8-methyl-1-halonaphthalene and reacting it with a formylating agent like N,N-dimethylformamide (DMF).[3][4]
-
Direct Formylation (e.g., Vilsmeier-Haack): This involves the direct introduction of a formyl group onto the 1-methylnaphthalene ring via electrophilic aromatic substitution. However, the reactivity of 1-methylnaphthalene is relatively low for this reaction, which can lead to sluggish reactions or the formation of isomers.[5][6]
-
Oxidation: This route typically involves the selective oxidation of one methyl group of 1,8-dimethylnaphthalene. Controlling the oxidation to stop at the aldehyde stage without forming the carboxylic acid can be challenging.
Q2: I'm getting a very low yield. What are the most likely general causes?
A2: Low yields are a common issue and can stem from several factors across different synthetic methods. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in reactants or solvents can introduce side reactions or inhibit the primary reaction. For instance, 1,8-diaminonaphthalene, a related starting material for other syntheses, is known to be susceptible to oxidation, which can lower yields in subsequent steps.[7]
-
Reaction Conditions: Sub-optimal temperature, reaction time, or stoichiometry can lead to incomplete reactions or the formation of byproducts.[8]
-
Moisture Contamination: For moisture-sensitive reactions like the Grignard synthesis, even trace amounts of water can quench the reactive intermediate, drastically reducing the yield.[3][9]
-
Product Loss During Workup: The product may be lost during extraction, washing, or purification steps. Ensure proper phase separation and minimize transfers.[8]
Q3: What are the best methods for purifying the crude this compound product?
A3: The choice of purification method depends on the nature of the impurities. Common techniques include:
-
Distillation: Vacuum distillation is effective for separating the liquid aldehyde product from non-volatile impurities or residues.[10]
-
Crystallization/Recrystallization: This is a powerful technique for purifying solid crude products. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while impurities remain soluble.[11][12]
-
Column Chromatography: For separating mixtures with similar physical properties, such as isomers, column chromatography using a stationary phase like silica gel is often the most effective method.[13]
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-carbonyl impurities by forming a solid bisulfite addition compound. The aldehyde can then be regenerated by treating the adduct with acid or base.
Troubleshooting Guides by Synthesis Method
This section provides specific troubleshooting advice for common problems encountered with different synthetic routes.
Sommelet Reaction
(Starting from 1-(halomethyl)-8-methylnaphthalene)
Q: My final product is impure, showing extra spots on TLC. What are these byproducts?
A: The most common impurities in a Sommelet reaction are nitrogen-containing species.
-
Probable Cause: Incomplete hydrolysis of intermediates. The reaction proceeds through the formation of a quaternary ammonium salt with HMTA, which hydrolyzes to various intermediates, including amines and Schiff's bases.[2][10]
-
Recommended Solution: Ensure the final hydrolysis step with strong acid (e.g., concentrated HCl) is sufficient. Refluxing the reaction mixture for an additional 15-30 minutes after adding the acid can help ensure all imine and amine intermediates are fully converted to the desired aldehyde.[10] The brown residue often seen after distillation may contain byproducts like methylene-α-naphthylmethylamine.[10]
Q: The reaction yield is lower than the typical 70-80%. Why?
A: Lower-than-expected yields can often be traced to the starting material or competing side reactions.
-
Probable Cause 1: Impure starting halide. The purity of the benzylic halide is crucial. Impurities will carry through and lower the overall yield.[10]
-
Recommended Solution 1: Purify the 1-(halomethyl)-8-methylnaphthalene before use, for example, by recrystallization or distillation.
-
Probable Cause 2: A competing reaction, the Delépine reaction, can occur under certain hydrolysis conditions, leading to the formation of a primary amine instead of the aldehyde.[2]
-
Recommended Solution 2: Strictly follow established protocols for the hydrolysis step, particularly the use of an acidic workup to favor aldehyde formation.
Grignard Reaction
(Starting from 8-methyl-1-halonaphthalene)
Q: My Grignard reaction fails to initiate (no turbidity, no heat). What's wrong?
A: This is a classic problem, usually related to the magnesium surface or reaction conditions.
-
Probable Cause 1: The surface of the magnesium turnings is coated with a passivating layer of magnesium oxide.[14]
-
Recommended Solution 1: Activate the magnesium. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under anhydrous conditions to expose a fresh surface.
-
Probable Cause 2: The system is not completely anhydrous. Grignard reagents are potent bases and are destroyed by water.[3][9]
-
Recommended Solution 2: Ensure all glassware is flame- or oven-dried immediately before use. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).
Q: The yield is very low, and I've isolated 1-methylnaphthalene as the main byproduct. What happened?
A: This indicates that the Grignard reagent formed but was subsequently quenched.
-
Probable Cause: Presence of a protic source. This could be trace water in the formylating agent (e.g., DMF) or glassware, or from the atmosphere if the reaction was not properly protected.[3]
-
Recommended Solution: Dry the DMF over molecular sieves or by distillation before use. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Q: Besides 1-methylnaphthalene, I have a high-boiling point byproduct. What could it be?
A: This is likely the result of a coupling reaction.
-
Probable Cause: Wurtz-type coupling. The Grignard reagent (R-MgX) can react with the unreacted starting halide (R-X) to form a dimer (R-R), in this case, a binaphthyl compound.[3][9]
-
Recommended Solution: Minimize the concentration of the halide in the presence of the Grignard reagent. This is best achieved by adding the solution of 8-methyl-1-halonaphthalene slowly (dropwise) to the suspension of magnesium turnings.
Vilsmeier-Haack Reaction
(Starting from 1-methylnaphthalene)
Q: The reaction is very slow or doesn't proceed to completion.
A: This is related to the electronic properties of the starting material.
-
Probable Cause: Insufficient activation of the naphthalene ring. The methyl group is a relatively weak activating group, and naphthalene itself is not highly reactive under Vilsmeier-Haack conditions.[5][6]
-
Recommended Solution: Use more forcing conditions, such as higher temperatures or longer reaction times. However, be aware that this may also increase the formation of byproducts. Alternatively, consider a different synthetic route if yields remain poor.
Q: I obtained a mixture of isomeric aldehydes. How can I avoid this?
A: Isomer formation is a common challenge in the electrophilic substitution of substituted naphthalenes.[15]
-
Probable Cause: Electrophilic attack at multiple positions. While the methyl group directs incoming electrophiles, attack can still occur at other positions on the naphthalene scaffold, such as the 5- or 7-position.[16][17] Steric hindrance from the peri (8-methyl) group makes attack at the 4-position less likely.[18]
-
Recommended Solution: Modifying reaction conditions (solvent, temperature) can sometimes influence the isomer ratio.[18] However, separation of the isomers by column chromatography is often necessary. If a single isomer is critical, a more regioselective synthesis like the Sommelet or Grignard reaction is preferable.
Summary of Potential Side Products
| Synthesis Method | Starting Material | Desired Product | Potential Side Products / Byproducts |
| Sommelet Reaction | 1-(chloromethyl)-8-methylnaphthalene | This compound | 8-Methyl-1-naphthylamine, Schiff's bases, Methylene-bis-amine derivatives[2][10] |
| Grignard Reaction | 8-Methyl-1-halonaphthalene | This compound | 1-Methylnaphthalene (from quenching), Bis(8-methyl-1-naphthyl) (Wurtz coupling)[3][9] |
| Vilsmeier-Haack | 1-Methylnaphthalene | This compound | Isomeric methyl-naphthaldehydes (e.g., 5-methyl, 7-methyl isomers), Unreacted starting material[5][16] |
| Oxidation | 1,8-Dimethylnaphthalene | This compound | 8-Methyl-1-naphthoic acid (over-oxidation), 1,8-naphthalenedicarboxaldehyde, Naphthalic anhydride[19] |
Experimental Protocols
Key Experiment: Synthesis via Sommelet Reaction (Adapted Protocol)
This procedure is adapted from the robust Organic Syntheses protocol for the preparation of 1-naphthaldehyde and is applicable for the synthesis of this compound from 1-(chloromethyl)-8-methylnaphthalene.[10]
1. Reaction Setup:
-
In a 1-liter round-bottom flask equipped with a reflux condenser, add 1-(chloromethyl)-8-methylnaphthalene (0.6 mol), hexamethylenetetramine (HMTA) (1.2 mol), 250 mL of glacial acetic acid, and 250 mL of water.
-
Note: 1-(chloromethyl)-8-methylnaphthalene is expected to be a lachrymator and vesicant; handle with care in a fume hood.
-
2. Reaction Execution:
-
Heat the mixture to reflux with stirring. The solution should become homogeneous before an oil begins to separate. Continue refluxing for 2 hours.
3. Hydrolysis:
-
After the reflux period, carefully add 200 mL of concentrated hydrochloric acid to the flask through the condenser.
-
Continue to reflux the mixture for an additional 15 minutes to ensure complete hydrolysis of all intermediates.[10]
4. Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with 300 mL of ether.
-
Wash the ether layer sequentially with three 100 mL portions of water, one 100 mL portion of 10% sodium carbonate solution (use caution, CO₂ may evolve), and finally one 100 mL portion of water.[10]
5. Isolation and Purification:
-
Dry the ether extract over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation.
-
The residual liquid is the crude product. Purify by vacuum distillation to yield this compound.
Visualized Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. ijddr.in [ijddr.in]
- 13. rsc.org [rsc.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. scribd.com [scribd.com]
- 16. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 8-Methyl-1-naphthaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 8-Methyl-1-naphthaldehyde.
General Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the formylation of 8-methylnaphthalene?
A1: The synthesis of this compound from 8-methylnaphthalene typically involves electrophilic aromatic substitution or oxidation-based methods. The most common laboratory-scale methods include:
-
Vilsmeier-Haack Reaction: This is a widely used method for formylating electron-rich aromatic compounds like naphthalenes using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[1][2][3]
-
Grignard Reaction: This route involves the formation of a Grignard reagent from 1-bromo-8-methylnaphthalene, followed by a reaction with a formylating agent such as DMF or ethyl orthoformate.[4][5]
-
Duff Reaction: This method uses hexamethylenetetramine (hexamine) in an acidic medium to formylate electron-rich aromatic rings.[6][7] While effective for phenols, its efficiency can be lower for other substrates.[6]
-
Oxidation of 1,8-dimethylnaphthalene: This involves the selective oxidation of one of the methyl groups to an aldehyde. This can be achieved using reagents like selenium dioxide.[5]
Q2: Which position on the 8-methylnaphthalene ring is most likely to be formylated?
A2: In electrophilic substitution reactions on naphthalene derivatives, the α-position (C1, C4, C5, C8) is generally more reactive than the β-position (C2, C3, C6, C7). For 8-methylnaphthalene, the C1 (or peri) position is sterically hindered by the C8-methyl group. However, formylation often occurs at the adjacent α-position, C4, or potentially at the less hindered C5 or C7 positions depending on the reaction conditions and directing effects of the methyl group. The Vilsmeier-Haack reaction, for instance, is known to formylate 1,6-dimethylnaphthalene at the 4-position.[1]
Method-Specific Troubleshooting and FAQs
Vilsmeier-Haack Reaction
Q1: What is the Vilsmeier reagent and how is it prepared?
A1: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[3] It is typically prepared in situ by reacting a substituted formamide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[2][8] The reaction is usually performed at low temperatures (e.g., 0-10°C) before the addition of the aromatic substrate.[8]
Q2: My Vilsmeier-Haack reaction is resulting in a low yield. What are the common causes and solutions?
A2: Low yields in this reaction can stem from several factors:
-
Insufficiently activated substrate: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic ring for the reaction to proceed efficiently.[2] While methylnaphthalenes are generally reactive, other deactivating groups on the ring can inhibit the reaction.
-
Decomposition of the reagent: The Vilsmeier reagent can be sensitive to moisture and temperature. Ensure strictly anhydrous conditions and maintain the recommended temperature profile.
-
Suboptimal stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent is crucial. An excess of the reagent is often used to drive the reaction to completion.
-
Inefficient hydrolysis: The reaction initially forms an iminium salt intermediate, which must be hydrolyzed during workup to yield the final aldehyde.[3] Incomplete hydrolysis will lead to lower yields of the desired product. Ensure the aqueous workup is sufficiently acidic or basic and allow adequate time for this step.
Q3: What are the typical side products in a Vilsmeier-Haack reaction?
A3: Side products can include isomers of the desired aldehyde if formylation occurs at multiple positions on the naphthalene ring. Additionally, if the reaction conditions are too harsh (e.g., high temperatures), polymerization or decomposition of the starting material or product can occur.
Grignard Reaction
Q1: Why are anhydrous conditions so critical for the Grignard synthesis of this compound?
A1: Grignard reagents are extremely potent bases and nucleophiles.[9] They will react readily with any protic source, including trace amounts of water in glassware, solvents, or starting materials.[4] This protonation quenches the Grignard reagent, converting it into the unreactive hydrocarbon (8-methylnaphthalene) and preventing the desired reaction with the formylating agent.[4] Therefore, all glassware must be flame- or oven-dried, and anhydrous solvents are essential.[4]
Q2: I am observing a significant amount of 8,8'-dimethyl-1,1'-binaphthyl in my reaction mixture. How can I prevent this?
A2: The formation of a binaphthyl compound is a result of Wurtz coupling, a common side reaction where the Grignard reagent reacts with the unreacted 1-bromo-8-methylnaphthalene starting material.[4] To minimize this, add the solution of 1-bromo-8-methylnaphthalene slowly to the magnesium turnings. This maintains a low concentration of the aryl halide in the presence of the already-formed Grignard reagent, favoring the formation of the organomagnesium compound over the coupling side reaction.[4]
Q3: Which formylating agent is best to use with the Grignard reagent?
A3: N,N-Dimethylformamide (DMF) is a very common and effective formylating agent used in these reactions.[4] Alternatively, ethyl orthoformate can be used, which also yields the desired aldehyde after acidic workup.[5] The choice may depend on the specific reactivity of the Grignard reagent and desired workup conditions.
Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on standard Vilsmeier-Haack formylation reactions.[2][3]
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask in an ice-salt bath to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Stir the resulting mixture at 0°C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve 8-methylnaphthalene (1 equivalent) in an anhydrous solvent such as dichlorobenzene or 1,2-dichloroethane and add it dropwise to the cold Vilsmeier reagent solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-80°C and maintain for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 6-7.
-
Heat the aqueous mixture gently (e.g., to 50-60°C) for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol 2: Synthesis via Grignard Reaction
This protocol is a generalized procedure based on standard Grignard reactions for aldehyde synthesis.[4][5]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to help initiate the reaction.
-
Dissolve 1-bromo-8-methylnaphthalene (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) and add a small portion to the magnesium turnings.
-
If the reaction does not start (indicated by bubbling and heat generation), gently warm the flask. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Formylation: Cool the Grignard solution to 0°C in an ice bath. Add a solution of anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) in the same anhydrous solvent dropwise, maintaining the temperature below 10°C.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Workup and Purification: Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of a cold, dilute acid solution (e.g., 1 M HCl or 10% H₂SO₄).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or vacuum distillation to yield this compound.
Data Presentation
The following table summarizes typical reaction conditions for the formylation of naphthalene derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
| Reaction Method | Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Vilsmeier-Haack | Anthracene | POCl₃, N-Methylformanilide | - | - | - | High | [3] |
| Vilsmeier-Haack | 1,6-Dimethylnaphthalene | POCl₃, DMF | - | - | - | - | [1] |
| Sommelet | 1-Chloromethylnaphthalene | Hexamethylenetetramine | 50% Acetic Acid | Reflux | 2.25 | 70-77 | [5] |
| Grignard | Bromonaphthalene | Mg, DMF | Anhydrous Ether/THF | 0 to RT | - | - | [4] |
| Duff Reaction | Phenols | Hexamethylenetetramine, Acid | Glycerol/TFA | 100-160 | 2-3 | 15-25 | [10][11] |
Visualized Workflows and Logic Diagrams
References
- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
improving yields in reactions with 8-Methyl-1-naphthaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 8-Methyl-1-naphthaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a question-and-answer format.
Grignard Reactions
Question: My Grignard reaction with this compound is resulting in a low yield (~30%). What are the potential causes and how can I improve it?
Answer: Low yields in Grignard reactions are a common issue and can stem from several factors. Here are some key areas to troubleshoot:
-
Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and oxygen.
-
Magnesium Activation: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction.[2]
-
Side Reactions: The primary side reaction is often Wurtz-like homocoupling of your alkyl halide.[1]
-
Reagent Quality: The quality of both the magnesium and the alkyl halide is crucial.
-
Solution: Use fresh, shiny magnesium turnings.[3] Ensure your alkyl halide is pure and dry.
-
-
Solvent Choice: While THF is a common solvent, diethyl ether can sometimes be a better choice depending on the specific reactants.[1] THF provides better stabilization for the Grignard reagent.[1]
Wittig Reactions
Question: I am observing a mixture of Z and E isomers in my Wittig reaction with this compound. How can I control the stereoselectivity?
Answer: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide used.
-
Non-stabilized Ylides: Ylides derived from simple alkyl halides (e.g., Ph₃P=CHCH₃) generally lead to the Z-alkene as the major product under lithium-salt-free conditions.[4][5] This is a result of kinetic control where the cis-oxaphosphetane intermediate is formed faster.[6]
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., Ph₃P=CHCO₂Et) are more stable and the reaction becomes reversible. This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate, leading to the E-alkene as the major product.[5]
-
Schlosser Modification: To obtain the E-alkene with non-stabilized ylides, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to epimerize it to the more stable threo-betaine, which then collapses to the E-alkene.[4]
Reductive Amination
Question: My reductive amination of this compound with a primary amine is giving a poor yield of the desired secondary amine. What can I do to optimize this reaction?
Answer: Poor yields in reductive amination can be due to inefficient imine formation, imine reduction, or side reactions.
-
Reaction Conditions: The choice of reducing agent and catalyst is critical.
-
Solution: A variety of reducing agents can be used, including sodium borohydride, α-picoline-borane, or catalytic hydrogenation.[7][8] The use of a catalyst, such as an acid to promote imine formation or a transition metal for hydrogenation, can significantly improve yields. For example, Ru/ZrO₂ has been shown to be effective.[9]
-
-
Solvent: The solvent can influence the rate of both imine formation and reduction.
-
pH Control: The pH of the reaction mixture is important for imine formation.
-
Solution: A slightly acidic medium (pH 4-6) is often optimal for the condensation of the aldehyde and amine. This can be achieved by adding a small amount of acetic acid.[8]
-
-
One-Pot vs. Two-Step: While often performed as a one-pot reaction, separating the imine formation and reduction steps can sometimes improve yields by allowing each step to be optimized independently.
Purification
Question: I am having difficulty purifying the product of my reaction with this compound. The crude product is a gummy oil. What purification strategies can I try?
Answer: Gummy or oily crude products can be challenging to purify. Here are a few techniques that can be effective for aldehydes and their derivatives:
-
Column Chromatography: This is a standard method for purifying organic compounds. The choice of solvent system is key to achieving good separation.
-
Recrystallization: If the product is a solid, recrystallization is an excellent purification method. Finding the right solvent or solvent pair is crucial. If crystals are slow to form, scratching the inside of the flask with a glass rod can induce crystallization.[10]
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated from a mixture by forming a solid bisulfite adduct.[11]
-
Procedure: The crude mixture is treated with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a charged adduct that is soluble in the aqueous layer. The layers are separated, and the aldehyde can be regenerated from the aqueous layer by adding an acid or base.[12] This method is particularly useful for separating aldehydes from non-carbonyl compounds.[12]
-
Frequently Asked Questions (FAQs)
Question: What are the key physical and chemical properties of this compound?
Answer: this compound has the following properties:
-
Chemical Formula: C₁₂H₁₀O[13]
-
Molecular Weight: 170.21 g/mol [13]
-
Appearance: Light yellow to yellow solid[13]
-
Melting Point: 71.5-72 °C[13]
-
Boiling Point: 118-121 °C at 0.9 Torr[13]
-
Reactivity: The aldehyde group is reactive towards nucleophiles. The naphthalene ring can undergo electrophilic substitution, though the aldehyde group is deactivating.
Question: How should I store this compound?
Answer: this compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to prevent oxidation of the aldehyde group.[13]
Question: What are some common reactions that this compound can undergo?
Answer: As an aromatic aldehyde, this compound can participate in a wide range of reactions, including:
-
Oxidation: To form 8-methyl-1-naphthoic acid.
-
Reduction: To form (8-methylnaphthalen-1-yl)methanol.
-
Condensation Reactions: Such as the Debus-Radziszewski imidazole synthesis or the formation of Schiff bases.[15][16]
Question: Are there any specific safety precautions I should take when working with this compound?
Answer: Yes, appropriate safety measures should always be taken. Based on its GHS hazard statements, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[13] Standard laboratory safety practices should be followed, including working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact.
Quantitative Data
Table 1: Typical Yields for Naphthoimidazole Synthesis via Debus-Radziszewski Reaction
| Parameter | Value | Reference |
| Yield | 60-95% | [15] |
Note: Data is based on analogous compounds and may vary for this compound.
Table 2: Yields for Reductive Amination of Aromatic Aldehydes
| Catalyst | Amine | Conditions | Yield | Reference |
| Co-containing composite | n-butylamine | 100 bar H₂, 100 °C | 72-96% | [17] |
| Co-containing composite | benzylamine | 100 bar H₂, 100 °C | 72-96% | [17] |
| Thiamine hydrochloride | Various amines | 60 °C, solvent-free | up to 98% | [7] |
| Ru/ZrO₂ | Ammonia | 3.0 MPa H₂, 12h | 61-90.2% | [9] |
Experimental Protocols
Protocol 1: Synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole (Debus-Radziszewski Reaction)
This protocol is a generalized procedure and may require optimization.
-
In a round-bottom flask, dissolve 1,2-naphthalenediamine (1 equivalent) in ethanol or glacial acetic acid.[15]
-
Add this compound (1 equivalent) to the solution.[15]
-
Heat the reaction mixture to reflux with stirring for 4-8 hours.[15]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration. If not, reduce the solvent volume using a rotary evaporator and induce crystallization by cooling in an ice bath.[15]
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.[15]
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[15]
Protocol 2: General Procedure for Grignard Reaction with this compound
This protocol outlines the general steps for adding a Grignard reagent to this compound.
Part A: Formation of the Grignard Reagent
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of the appropriate alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium. The reaction should start, indicated by bubbling and a loss of the iodine color. If it doesn't start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until most of the magnesium has been consumed.
Part B: Reaction with this compound
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF in a separate flame-dried flask under an inert atmosphere.
-
Cool the aldehyde solution in an ice bath (0 °C).
-
Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula or dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the starting aldehyde.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[18]
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for organic synthesis.
Caption: Simplified mechanism of the Wittig reaction.
Caption: Reaction pathway for a Grignard addition.
References
- 1. reddit.com [reddit.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. reddit.com [reddit.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8-Methyl-1-naphthalenecarboxaldehyde | 6549-57-1 [chemicalbook.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. leah4sci.com [leah4sci.com]
solvent effects on 8-Methyl-1-naphthaldehyde reactivity
Welcome to the technical support center for experiments involving 8-Methyl-1-naphthaldehyde. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reactions and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is very slow. How can I increase the reaction rate?
A1: Slow reaction rates are often linked to solvent choice and reaction temperature.
-
Solvent Polarity: The polarity of your solvent can significantly impact the kinetics. For reactions that proceed through polar intermediates or transition states (e.g., Aldol or Wittig reactions), switching to a more polar solvent like DMF or acetonitrile can stabilize these species and accelerate the reaction.[1] In contrast, nonpolar reactions may be faster in solvents like toluene or hexane.[2]
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to speed up the reaction. However, be cautious, as higher temperatures can also lead to side product formation.
-
Catalyst/Reagent Purity: Ensure that any catalysts or reagents used are pure and active. For instance, in a Wittig reaction, the strength of the base used to form the ylide is critical.[3]
Q2: I am observing a low yield of my desired product. What are the likely causes and solutions?
A2: Low yields can stem from several factors, with solvent being a primary consideration.
-
Solubility: this compound and other reactants must be sufficiently soluble in the chosen solvent. Poor solubility can create a heterogeneous mixture, leading to incomplete conversion. Aromatic aldehydes like this are generally soluble in organic solvents like ethanol, acetone, and dichloromethane but have low solubility in water.[4]
-
Reaction Equilibrium: For equilibrium-limited reactions, such as condensation reactions that produce water, the solvent choice is critical. Using a solvent like toluene in conjunction with a Dean-Stark apparatus allows for the removal of water, driving the equilibrium towards the product and improving the yield.[1]
-
Reagent Stability: Ensure this compound and other reagents have not degraded. It is best to use freshly purified starting materials and store them under an inert atmosphere if they are sensitive to air or light.
Q3: My experiment is producing a mixture of unexpected side products. How can the solvent influence this?
A3: The solvent can significantly influence the selectivity of a reaction.
-
Regioselectivity: In reactions with multiple potential pathways, solvent polarity can preferentially stabilize one transition state over another, leading to different product ratios. For example, in alkylation reactions of related naphthol systems, polar aprotic solvents like acetonitrile can favor O-alkylation, while protic solvents like methanol may increase the proportion of C-alkylation.[5]
-
Side Reactions: Undesired reactions, such as the self-condensation of a ketone or a Cannizzaro reaction of the aldehyde, can be promoted by certain solvent and temperature conditions. Optimizing these parameters is key. For instance, adding the aldehyde slowly at a low temperature can often minimize self-condensation.
Q4: How does solvent polarity affect the spectroscopic properties of my naphthaldehyde-derived product?
A4: The photophysical properties of naphthaldehyde and naphthalimide derivatives are highly sensitive to the solvent environment. Increasing solvent polarity often leads to a significant red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum, a phenomenon known as a large Stokes shift.[6] This is due to the stabilization of a more polar excited state relative to the ground state. This property can be useful for creating environmentally sensitive fluorescent probes.[7]
Troubleshooting Guides
This section provides logical steps to diagnose and resolve common issues encountered during reactions with this compound.
Logical Flow for Troubleshooting Low Product Yield
The following diagram outlines a step-by-step process for troubleshooting low-yield reactions.
Caption: Troubleshooting workflow for low reaction yield.
Data Presentation
Systematic screening of solvents is crucial for reaction optimization. Use the following tables to record and compare your experimental outcomes.
Table 1: Solvent Properties and Their Potential Impact on Reactivity
This table provides properties of common organic solvents to aid in selection.[1][8][9]
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (at 20-25°C) | Type | Potential Application Notes |
| Toluene | C₇H₈ | 110.6 | 2.4 | Nonpolar Aprotic | Good for removing water via Dean-Stark; suitable for nonpolar reactants. |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 9.1 | Polar Aprotic | General-purpose solvent for many organic reactions; low boiling point.[10] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic | Good for reactions involving organometallics; can form peroxides. |
| Acetonitrile | C₂H₃N | 81.6 | 37.5 | Polar Aprotic | Highly polar; useful for promoting reactions with polar intermediates.[5] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic | High boiling point, highly polar; excellent for dissolving a wide range of compounds.[3] |
| Ethanol | C₂H₆O | 78.5 | 24.6 | Polar Protic | Can act as a proton source/acceptor; often used in condensation reactions.[11][12] |
| Methanol | CH₃OH | 64.7 | 32.7 | Polar Protic | Can participate in hydrogen bonding and proton exchange, affecting selectivity.[5] |
Table 2: Template for Recording Solvent Screening Results
Use this template to log your results when testing different solvents for a specific reaction.
| Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Key Side Products |
| e.g., Toluene | 80 | 12 | |||
| e.g., DCM | 25 | 24 | |||
| e.g., THF | 60 | 12 | |||
| e.g., Acetonitrile | 80 | 8 | |||
| e.g., DMF | 100 | 6 | |||
| e.g., Ethanol | 78 | 18 |
Experimental Protocols
The following are detailed methodologies for common reactions involving this compound, adapted from standard procedures.[10][12]
Protocol 1: Aldol Condensation with Acetophenone
This procedure describes the base-catalyzed condensation of this compound with acetophenone.
Workflow Diagram
Caption: Workflow for a typical Aldol condensation reaction.
Materials:
-
This compound
-
Acetophenone
-
95% Ethanol
-
15 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Conical vial or round-bottom flask with a magnetic stir bar
Procedure:
-
Accurately weigh ~1.0 mmol of this compound and place it into a conical vial equipped with a magnetic spin vane.
-
Add one molar equivalent of acetophenone and 1 mL of 95% ethanol to the vial and begin stirring.[12]
-
Carefully add 0.10 mL of 15 M aqueous NaOH solution to the vial, cap it, and stir vigorously at room temperature.[12]
-
Continue stirring until the mixture solidifies or a significant precipitate forms. This may take from 30 minutes to several hours.
-
Once the reaction is complete, break up the solid with a spatula and add 2 mL of ice-cold water.
-
Transfer the slurry into a small Erlenmeyer flask containing an additional 3 mL of ice water. Stir thoroughly.
-
Collect the crude product by vacuum filtration, washing the solid with plenty of cold water to remove residual NaOH.
-
Purify the crude product by recrystallization from 95% ethanol.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry to a constant weight.
-
Characterize the final product using techniques such as melting point, NMR, and IR spectroscopy.
Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride
This protocol details the synthesis of an alkene from this compound using a phosphorus ylide.
Materials:
-
Benzyltriphenylphosphonium chloride (Wittig salt)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
Strong base (e.g., n-Butyllithium or Sodium Hydride)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask, syringes, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Set up an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Add 1.2 equivalents of benzyltriphenylphosphonium chloride to the flask.
-
Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of a strong base (e.g., n-BuLi in hexanes) dropwise to the stirring suspension. Allow the mixture to stir for 30 minutes at this temperature as the orange/red ylide forms.
-
In a separate flask, dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent in vacuo. The crude product will contain triphenylphosphine oxide as a major byproduct.
-
Purify the product via column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.[10]
References
- 1. scribd.com [scribd.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. amherst.edu [amherst.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for 8-Methyl-1-naphthaldehyde Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for catalyst selection in reactions involving 8-Methyl-1-naphthaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what "catalyst" or reagent system is used?
A1: The most prevalent and effective method for synthesizing this compound is through the formylation of 1-methylnaphthalene. The Vilsmeier-Haack reaction is the standard procedure for this transformation.[1][2][3][4][5] This reaction doesn't use a traditional catalyst but rather a stoichiometric formylating agent known as the Vilsmeier reagent. This reagent is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[1][2][3]
Q2: Why is the Vilsmeier-Haack reaction preferred over Friedel-Crafts acylation for synthesizing this compound?
A2: The Vilsmeier reagent is a weaker electrophile compared to the acylium ion generated in Friedel-Crafts acylations.[1] This milder nature makes it highly selective for electron-rich aromatic compounds like 1-methylnaphthalene and less prone to side reactions or catalyst deactivation that can occur with stronger Lewis acids like AlCl₃.[1][6] Furthermore, Friedel-Crafts reactions often require more than stoichiometric amounts of the Lewis acid catalyst because the product can form a complex with it.[6]
Q3: What determines the regioselectivity (i.e., formylation at the 8-position) in the synthesis of this compound?
A3: Regioselectivity in the functionalization of naphthalenes is influenced by both electronic and steric factors.[4][7][8][9][10] For 1-methylnaphthalene, electrophilic substitution is generally favored at the alpha-positions (C4 and C5) due to electronic activation. However, the Vilsmeier-Haack reaction can be directed to other positions. The formation of this compound specifically would involve formylation at the 1-position of a starting material like 8-methylnaphthalene, which is not the common route. The standard synthesis involves controlling regioselectivity on the 1-methylnaphthalene precursor. Directing C-H functionalization to a specific position on the naphthalene ring often requires specialized strategies, such as the use of directing groups.[9]
Q4: Are there catalytic alternatives to the stoichiometric Vilsmeier-Haack reaction for formylation?
A4: While the Vilsmeier-Haack reaction is standard, research into catalytic formylation is ongoing. Various catalytic systems using CO as the carbonyl source or formic acid with transition metal or organic catalysts have been developed for the N-formylation of amines, a related transformation.[11][12] However, for the direct C-H formylation of arenes like 1-methylnaphthalene, the Vilsmeier-Haack remains the most widely adopted and reliable laboratory-scale method.
Troubleshooting Guide
Issue 1: Low or No Yield in the Vilsmeier-Haack Formylation.
-
Possible Cause 1: Inactive Vilsmeier Reagent.
-
Troubleshooting Steps: The Vilsmeier reagent is sensitive to moisture. Ensure that all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Use anhydrous DMF and fresh, high-purity POCl₃.[13] Impurities or degradation of reagents can prevent the formation of the active electrophile.
-
-
Possible Cause 2: Suboptimal Reaction Temperature.
-
Troubleshooting Steps: The reactivity of the substrate dictates the required temperature, which can range from 0 °C to 80 °C.[4] For an activated substrate like 1-methylnaphthalene, the reaction may proceed at room temperature after initial cooling. If conversion is low, consider moderately increasing the temperature while monitoring for byproduct formation.
-
-
Possible Cause 3: Insufficient Reaction Time.
-
Troubleshooting Steps: Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or GC-MS. Ensure the reaction is allowed to proceed to completion before work-up.
-
Issue 2: Formation of Impurities or Side Products.
-
Possible Cause 1: Competing Isomer Formation.
-
Troubleshooting Steps: While formylation of 1-methylnaphthalene typically favors the 4-position, other isomers can form. The choice of solvent can influence regioselectivity. In analogous Friedel-Crafts acylations of methylnaphthalene, solvents like nitrobenzene have been shown to favor beta-substitution, whereas dichloromethane favors alpha-substitution.[14] A solvent screen may be necessary to optimize for the desired isomer.
-
-
Possible Cause 2: Substrate or Reagent Degradation.
-
Troubleshooting Steps: High reaction temperatures or prolonged reaction times can lead to the formation of tarry byproducts.[6] Purify the starting 1-methylnaphthalene to remove any impurities that could polymerize or react under the acidic conditions. Ensure the work-up procedure, which typically involves quenching with a base like sodium acetate, is performed promptly once the reaction is complete.[2]
-
Issue 3: Catalyst Deactivation (in related catalytic processes).
-
Possible Cause 1: Catalyst Poisoning.
-
Troubleshooting Steps: Although the Vilsmeier-Haack reaction is not truly catalytic, catalyst poisoning is a major issue in other transition-metal-catalyzed reactions one might perform on this compound. Impurities in substrates or solvents (e.g., sulfur or nitrogen compounds) can irreversibly bind to the active sites of a metal catalyst.[15][16] Ensure all reagents and solvents are of high purity.[13]
-
-
Possible Cause 2: Structural Damage or Sintering.
-
Troubleshooting Steps: High temperatures can cause catalyst particles to agglomerate, reducing the active surface area (sintering).[17] The presence of water can also lead to the deconstruction or leaching of the catalyst.[15] Operate at the lowest effective temperature and under strictly anhydrous conditions to prolong catalyst life.[13][15]
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Friedel-Crafts Acetylation of 2-Methylnaphthalene (Analogous System)
This data illustrates the critical role of the solvent in directing substitution on a substituted naphthalene, a principle applicable to controlling selectivity in related electrophilic substitution reactions.
| Entry | Solvent | Yield of 2-acetyl-6-methylnaphthalene (β-substitution) | Yield of 1-acetyl-2-methylnaphthalene (α-substitution) |
| 1 | Nitrobenzene | 61.8% | 5.6% |
| 2 | Dichloromethane | 25.4% | 35.2% |
| 3 | n-Hexane | Low overall yield | Low overall yield |
| (Data adapted from a study on a closely related system to demonstrate the principle of solvent effects on regioselectivity)[14] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general guideline for the formylation of 1-methylnaphthalene. Optimization may be required.
-
Reagent Preparation:
-
Ensure N,N-Dimethylformamide (DMF) is anhydrous.
-
Use a fresh bottle of phosphorus oxychloride (POCl₃).
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., Argon).
-
-
Reaction Setup:
-
To a three-neck flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, add anhydrous DMF (e.g., 4 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (e.g., 1.2 equivalents) dropwise to the DMF. The formation of the Vilsmeier reagent is exothermic. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
-
Substrate Addition:
-
Dissolve 1-methylnaphthalene (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.
-
After addition, allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully and slowly pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by adding a cold, saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is ~6-7.[2]
-
Stir the resulting mixture for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.
-
-
Purification:
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired naphthaldehyde.
-
Visualizations
Caption: Troubleshooting workflow for the formylation of 1-methylnaphthalene.
Caption: Common pathways for catalyst deactivation in heterogeneous and homogeneous catalysis.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 16. ammoniaknowhow.com [ammoniaknowhow.com]
- 17. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Technical Support Center: Managing Impurities in 8-Methyl-1-naphthaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing impurities during the synthesis of 8-Methyl-1-naphthaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound typically involves the electrophilic formylation of 1-methylnaphthalene. The three most common methods employed for this transformation are the Vilsmeier-Haack reaction, the Duff reaction, and the Rieche reaction. Each method has its own set of advantages and challenges regarding yield, regioselectivity, and impurity profile.
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The primary impurities are typically regioisomers of the desired product. Due to the directing effects of the methyl group on the naphthalene ring, formylation can occur at different positions. The most common isomeric impurity is 4-Methyl-1-naphthaldehyde . Other potential impurities include unreacted starting material (1-methylnaphthalene), byproducts from side reactions specific to the chosen formylation method, and products of over-formylation (diformylated naphthalenes), though the latter is less common under controlled conditions.
Q3: My Vilsmeier-Haack/Duff reaction is giving a low yield or a complex mixture of products. Why is this happening?
A3: Both the Vilsmeier-Haack and Duff reactions can be challenging for sterically hindered substrates like 1-methylnaphthalene. The peri-interaction between the methyl group at the 1-position and a potential incoming formyl group at the 8-position creates significant steric hindrance. This can lead to a high recovery of starting material or the formation of a complex mixture of products due to competing side reactions or formylation at other, less hindered positions.[1][2][3] The Duff reaction is also known to be generally inefficient.[4]
Q4: Which formylation method is recommended for a cleaner synthesis of this compound?
A4: The Rieche reaction has been reported to be more selective for the formylation of sterically demanding naphthalene derivatives.[1][2][3] This method, which utilizes dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄), can often provide a higher yield of the desired this compound with a more manageable impurity profile compared to the Vilsmeier-Haack or Duff reactions.
Q5: How can I effectively purify the crude this compound?
A5: A multi-step purification approach is often necessary.
-
Column Chromatography: This is a highly effective method for separating the desired this compound from its isomers and other byproducts. A silica gel column with a suitable eluent system (e.g., a hexane/ethyl acetate gradient) is typically used.
-
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can significantly improve purity.
-
Fractional Distillation: Due to the likely close boiling points of the isomeric impurities, fractional distillation under reduced pressure may be employed to separate them.
-
Bisulfite Adduct Formation: Aldehydes can form solid bisulfite addition products. This can be a useful classical method for separating the aldehyde products from non-aldehydic impurities. The aldehyde can then be regenerated by treatment with acid or base.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Steric Hindrance (Vilsmeier-Haack/Duff) | Switch to the Rieche formylation method, which is often more effective for sterically hindered substrates.[1][2][3] |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature (monitor for side product formation). - Ensure the purity and stoichiometry of reagents. |
| Inefficient Reagent (Duff Reaction) | The Duff reaction is known for being generally inefficient.[4] Consider alternative formylation methods if high yield is critical. |
| Moisture Contamination | All formylation reactions should be carried out under anhydrous conditions. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Substrate Reactivity | 1-Methylnaphthalene is less activated than phenolic compounds, which are ideal substrates for the Duff reaction.[4] The Rieche or Vilsmeier-Haack reactions may be more suitable. |
Problem 2: High Levels of Isomeric Impurities (e.g., 4-Methyl-1-naphthaldehyde)
| Potential Cause | Troubleshooting Step |
| Lack of Regioselectivity | The electronic and steric effects of the methyl group direct formylation to multiple positions. The Rieche reaction often offers better regioselectivity for hindered positions.[1][2][3] |
| Reaction Conditions | - Lowering the reaction temperature may improve selectivity. - The choice of Lewis acid in the Rieche reaction can influence isomer distribution. |
| Inadequate Purification | - Optimize the mobile phase for column chromatography to achieve better separation of isomers. - Consider preparative HPLC for small-scale, high-purity separations. - Fractional distillation under high vacuum with a long column may be necessary. |
Problem 3: Presence of Unreacted Starting Material (1-Methylnaphthalene)
| Potential Cause | Troubleshooting Step |
| Insufficient Reagent | Increase the molar ratio of the formylating agent to the substrate. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for the formation of side products. |
| Short Reaction Time | Extend the reaction time and monitor the consumption of the starting material by TLC or GC-MS. |
Data Presentation
Table 1: Comparison of Formylation Methods for 1-Methylnaphthalene (Qualitative)
| Reaction | Reagents | Typical Yield | Regioselectivity for 8-position | Common Impurities | Notes |
| Vilsmeier-Haack | POCl₃, DMF | Low to Moderate | Poor to Moderate | Isomeric naphthaldehydes, unreacted starting material | Can result in complex mixtures with sterically hindered substrates.[1][2][3] |
| Duff Reaction | Hexamethylenetetramine, Acid | Low | Moderate | Isomeric naphthaldehydes, diformylated products, unreacted starting material | Generally inefficient; may require harsh conditions.[4] |
| Rieche Reaction | Dichloromethyl methyl ether, TiCl₄ | Moderate to Good | Good | Isomeric naphthaldehydes (often in lower amounts), unreacted starting material | Often the method of choice for sterically hindered naphthalenes.[1][2][3] |
Experimental Protocols
Protocol 1: Rieche Formylation of 1-Methylnaphthalene (General Procedure)
Disclaimer: This is a general procedure and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
Add 1-methylnaphthalene to the flask.
-
Slowly add titanium tetrachloride (TiCl₄) dropwise to the stirred solution. The mixture may turn a deep color.
-
-
Formylation:
-
After the addition of TiCl₄ is complete, add dichloromethyl methyl ether dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours), then allow it to warm to room temperature and stir for an additional period. Monitor the reaction progress by TLC or GC-MS.
-
-
Workup:
-
Carefully quench the reaction by pouring the mixture into a beaker of ice-water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired this compound from isomers and other impurities.
-
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis and purification of this compound via the Rieche reaction.
Caption: A decision tree for troubleshooting common impurity issues in this compound synthesis.
References
- 1. BJOC - Selective monoformylation of naphthalene-fused propellanes for methylene-alternating copolymers [beilstein-journals.org]
- 2. Selective monoformylation of naphthalene-fused propellanes for methylene-alternating copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up of 8-Methyl-1-naphthaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of 8-Methyl-1-naphthaldehyde.
I. Synthetic Strategies and Scale-Up Considerations
The synthesis of this compound on a larger scale primarily involves three potential routes: the Vilsmeier-Haack reaction, the Grignard reaction, and the oxidation of the corresponding alcohol. Each method presents unique challenges and considerations for scaling up.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a formylation method that utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[1][2]
Workflow for Vilsmeier-Haack Reaction
References
Validation & Comparative
A Comparative Guide to the Reactivity of Naphthaldehyde Isomers for Researchers and Drug Development Professionals
The isomeric naphthaldehydes, 1-naphthaldehyde and 2-naphthaldehyde, serve as versatile building blocks in organic synthesis, finding application in the development of pharmaceuticals, agrochemicals, and fragrances. While sharing the same molecular formula, the position of the formyl group on the naphthalene ring system imparts distinct electronic and steric characteristics, leading to significant differences in their chemical reactivity. This guide provides a comprehensive comparison of the reactivity of these two isomers, supported by spectroscopic data and detailed experimental protocols for key transformations. Understanding these nuances is critical for optimizing reaction conditions, predicting product outcomes, and designing efficient synthetic routes.
Unraveling the Reactivity Puzzle: Electronic and Steric Effects
The differential reactivity of 1- and 2-naphthaldehyde can be primarily attributed to the interplay of electronic and steric factors.
Electronic Effects: The naphthalene ring system is an extended π-electron system. Theoretical studies and spectroscopic data, such as ¹³C NMR, can provide insights into the electronic environment of the carbonyl group in each isomer. A more deshielded carbonyl carbon in the ¹³C NMR spectrum generally indicates a more electrophilic center, and thus, a higher reactivity towards nucleophiles.
Steric Hindrance: The "Peri-Effect" in 1-Naphthaldehyde: A defining feature of 1-substituted naphthalenes is the steric interaction between the substituent at the C1 position and the hydrogen atom at the C8 position, commonly known as the "peri-effect". In 1-naphthaldehyde, this steric strain can force the aldehyde group out of the plane of the aromatic ring.[1][2] This departure from planarity can hinder the approach of nucleophiles to the carbonyl carbon, thereby reducing its reactivity in certain reactions compared to the sterically less encumbered 2-naphthaldehyde.[3] In contrast, the aldehyde group in 2-naphthaldehyde is not subject to such significant steric hindrance.
Quantitative Comparison of Isomer Properties
Direct, side-by-side kinetic or yield comparisons for many standard reactions of 1- and 2-naphthaldehyde under identical conditions are not extensively documented in readily available literature. However, we can compile and compare relevant physicochemical and spectroscopic data to infer reactivity differences.
| Property | 1-Naphthaldehyde | 2-Naphthaldehyde | Reference(s) |
| CAS Number | 66-77-3 | 66-99-9 | [3][4] |
| Molecular Formula | C₁₁H₈O | C₁₁H₈O | [3][4] |
| Molecular Weight | 156.18 g/mol | 156.18 g/mol | [3][4] |
| Boiling Point | 160-161 °C at 15 mmHg | 160 °C at 19 mmHg | [4] |
| Melting Point | 1-2 °C | 58-61 °C | [4] |
| ¹³C NMR (CHO) | ~193.5 ppm | ~192.0 ppm | [4][5] |
Note on ¹³C NMR Data: The slightly more downfield chemical shift of the carbonyl carbon in 1-naphthaldehyde may suggest a slightly more electrophilic center, though this electronic effect is often overshadowed by the significant steric hindrance of the peri-hydrogen.
Comparative Reactivity in Key Organic Reactions
While direct comparative quantitative data is sparse, the known principles of steric and electronic effects allow for predictions of relative reactivity.
Nucleophilic Addition Reactions
In general, the rate of nucleophilic addition to aldehydes is sensitive to both the electrophilicity of the carbonyl carbon and steric hindrance around it.[6][7]
-
1-Naphthaldehyde: The pronounced steric hindrance from the peri-hydrogen is expected to decrease the rate of nucleophilic attack compared to 2-naphthaldehyde.
-
2-Naphthaldehyde: Being less sterically hindered, it is expected to be more susceptible to nucleophilic addition.
Oxidation Reactions
Reduction Reactions
The reduction of aldehydes to primary alcohols is a common synthetic procedure. The steric hindrance in 1-naphthaldehyde may influence the rate of reduction, particularly with bulky hydride reagents.
Disproportionation: The Cannizzaro Reaction
The Cannizzaro reaction is a disproportionation of non-enolizable aldehydes in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[8][9] A solvent-free protocol for the Cannizzaro reaction of 1-naphthaldehyde has been reported to produce 1-naphthoic acid and 1-naphthalenemethanol in high yields.[10][11] This provides a basis for a comparative study with 2-naphthaldehyde.
Experimental Protocols
The following protocols are provided as standardized methods that can be employed to generate comparative data on the reactivity of 1- and 2-naphthaldehyde.
Protocol 1: Comparative Cannizzaro Reaction
Objective: To compare the yields of the disproportionation products of 1- and 2-naphthaldehyde under identical solvent-free conditions.
Materials:
-
1-Naphthaldehyde
-
2-Naphthaldehyde
-
Potassium hydroxide (KOH), powdered
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flasks, reflux condensers, heating mantles
-
Standard glassware for extraction and purification
Procedure:
-
In separate round-bottom flasks, place 1.0 equivalent of either 1-naphthaldehyde or 2-naphthaldehyde.
-
Add 2.5 equivalents of powdered potassium hydroxide to each flask.
-
Heat the mixtures under reflux for 2 hours.
-
After cooling to room temperature, add 50 mL of water to each reaction mixture and stir until the solids dissolve.
-
Transfer the mixtures to separate separatory funnels and extract three times with 20 mL portions of diethyl ether.
-
Combine the ether extracts for each reaction, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alcohol product (1-naphthalenemethanol or 2-naphthalenemethanol).
-
Carefully acidify the aqueous layers from each extraction with concentrated HCl to precipitate the carboxylic acid.
-
Collect the precipitated acid by vacuum filtration, wash with cold water, and dry.
-
Purify the alcohol and carboxylic acid products by recrystallization or column chromatography.
-
Calculate the percentage yield for each of the four products.
Protocol 2: Comparative Wittig Reaction
Objective: To compare the yields of the olefination products of 1- and 2-naphthaldehyde with a stabilized ylide.
Materials:
-
1-Naphthaldehyde
-
2-Naphthaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Dichloromethane (CH₂)
-
Standard laboratory glassware
Procedure:
-
In separate flasks, dissolve 1.0 equivalent of either 1-naphthaldehyde or 2-naphthaldehyde and 1.1 equivalents of benzyltriphenylphosphonium chloride in dichloromethane.
-
To each vigorously stirred solution, add 5.0 equivalents of 50% aqueous sodium hydroxide.
-
Stir the biphasic mixtures vigorously at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, separate the organic layers. Extract the aqueous layers with dichloromethane.
-
Combine the organic layers for each reaction, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography to isolate the respective stilbene derivatives.
-
Calculate the percentage yield for each product.
Protocol 3: Comparative Grignard Reaction
Objective: To compare the yields of the secondary alcohol products from the reaction of 1- and 2-naphthaldehyde with a Grignard reagent.
Materials:
-
1-Naphthaldehyde
-
2-Naphthaldehyde
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard flame-dried glassware for Grignard reactions
Procedure:
-
In separate flame-dried, three-necked round-bottom flasks equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, dissolve 1.0 equivalent of either 1-naphthaldehyde or 2-naphthaldehyde in anhydrous diethyl ether.
-
Cool the solutions to 0 °C in an ice bath.
-
Add 1.2 equivalents of methylmagnesium bromide solution dropwise to each flask via the dropping funnel.
-
After the addition is complete, allow the reaction mixtures to warm to room temperature and stir for 1 hour.
-
Cool the mixtures to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the ether layers and extract the aqueous layers with diethyl ether.
-
Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude secondary alcohols by column chromatography.
-
Calculate the percentage yield for each product.
Visualizing Reactivity Concepts and Workflows
Caption: Steric hindrance in 1-naphthaldehyde vs. 2-naphthaldehyde.
Caption: Experimental workflow for the comparative Cannizzaro reaction.
References
- 1. Overcoming peri- and ortho-selectivity in C–H methylation of 1-naphthaldehydes by a tunable transient ligand strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. 1-Naphthaldehyde | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Naphthaldehyde(66-99-9) 13C NMR spectrum [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Cannizzaro Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unveiling the Electronic and Vibrational Signatures of Substituted Naphthaldehydes
A comparative guide for researchers and drug development professionals on the spectroscopic properties of naphthaldehyde derivatives bearing methoxy, nitro, and amino functional groups.
In the landscape of molecular probes, photosensitizers, and building blocks for complex organic synthesis, substituted naphthaldehydes stand out for their rich photophysical properties and versatile reactivity. The electronic and vibrational characteristics of these aromatic aldehydes are exquisitely sensitive to the nature of the substituent on the naphthalene ring. This guide provides a detailed spectroscopic comparison of methoxy-, nitro-, and amino-substituted naphthaldehydes, supported by experimental data and protocols to aid researchers in their selection and application.
Executive Summary of Spectroscopic Data
The introduction of an electron-donating group (EDG) like a methoxy or amino group, or an electron-withdrawing group (EWG) such as a nitro group, profoundly alters the electronic distribution within the naphthalene system. These perturbations are directly reflected in their spectroscopic signatures. Below is a summary of key spectroscopic data for representative substituted naphthaldehydes.
| Compound | Substituent Type | UV-Vis (λmax, nm) | Fluorescence (λem, nm) | IR (C=O stretch, cm⁻¹) | ¹H NMR (Aldehyde Proton, δ ppm) |
| 2-Methoxy-1-naphthaldehyde | Electron-Donating | ~350 | ~430 | ~1665 | ~10.3 |
| 6-Methoxy-2-naphthaldehyde | Electron-Donating | ~340 | ~410 | ~1690 | ~9.9 |
| 5-Nitro-1-naphthaldehyde | Electron-Withdrawing | ~345 (n→π), ~250 (π→π)[1] | Weakly fluorescent | 1685-1710[1] | >10.0[1] |
| 4-Amino-1-naphthaldehyde | Electron-Donating | ~400-450 | ~500-550 | ~1650-1670 | ~9.8 |
Note: The exact spectroscopic values can vary depending on the solvent and the position of the substituent.
The Influence of Substituents: A Logical Relationship
The electronic nature of the substituent dictates the spectroscopic properties of the naphthaldehyde derivative. This relationship can be visualized as follows:
Caption: Logical flow of substituent effects on spectroscopic properties.
Detailed Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques discussed. Researchers should adapt these to their specific instrumentation and sample requirements.
UV-Visible (UV-Vis) Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λmax) of the substituted naphthaldehyde.
Methodology:
-
Sample Preparation: Prepare a stock solution of the naphthaldehyde derivative in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 10 µM) in the same solvent.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the naphthaldehyde derivative (typically in the micromolar range) in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Excitation: Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.
-
Emission Scan: Scan the emission wavelengths over a range starting from just above the excitation wavelength to a longer wavelength (e.g., if λex is 350 nm, scan from 360 nm to 700 nm).
-
Data Analysis: Identify the wavelength of maximum fluorescence emission (λem). The fluorescence quantum yield can be determined relative to a known standard if required.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of functional groups, particularly the aldehyde carbonyl (C=O) stretch.
Methodology:
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride) and place it in a liquid cell.
-
-
Instrumentation: Use an FT-IR spectrometer.
-
Background: Record a background spectrum of the empty sample compartment (for KBr pellets) or the solvent-filled cell.
-
Measurement: Place the sample in the spectrometer and acquire the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands. For naphthaldehydes, the C=O stretching vibration is a strong band typically found between 1650 and 1710 cm⁻¹.[1][2] The exact position will be influenced by the electronic nature of the substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the protons, particularly the aldehyde proton.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the naphthaldehyde derivative in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS) if not already present in the solvent.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters are usually sufficient.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). The chemical shift (δ) of the aldehyde proton is typically found in the downfield region of the spectrum (around 9-11 ppm).[1] Its exact position is sensitive to the electronic effects of the substituent on the naphthalene ring.
Synthesis and Characterization Workflow
The synthesis of substituted naphthaldehydes is a key step prior to spectroscopic analysis. A general workflow is outlined below.
Caption: General workflow for synthesis and characterization.
This guide provides a foundational understanding of the spectroscopic properties of substituted naphthaldehydes. For more in-depth analysis, researchers are encouraged to consult the primary literature and consider theoretical calculations to complement their experimental findings.
References
The Promising Biological Potential of 8-Methyl-1-naphthaldehyde Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Naphthalene and its derivatives have long been a fertile ground for discovery, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the potential biological activities of derivatives synthesized from 8-Methyl-1-naphthaldehyde, focusing on their anticancer and antimicrobial properties. While direct experimental data on derivatives of this compound is limited in the current literature, this guide leverages data from structurally similar naphthalene derivatives to provide a predictive comparison and highlight promising avenues for future research.
The core structure of this compound offers a unique scaffold for the synthesis of various derivatives, primarily through reactions involving the aldehyde functional group. The introduction of different pharmacophores via the formation of Schiff bases, thiosemicarbazones, and hydrazones can significantly modulate the biological activity of the parent molecule.
Comparative Analysis of Biological Activity
Based on the available literature for analogous naphthalene derivatives, a comparative summary of their anticancer and antimicrobial activities is presented below. This data serves as a valuable reference for predicting the potential efficacy of this compound derivatives.
Anticancer Activity
Naphthalene derivatives have shown significant promise as anticancer agents, with their mechanism of action often involving the induction of apoptosis and inhibition of cancer cell proliferation. The following table summarizes the cytotoxic activity of various naphthalene-based derivatives against different cancer cell lines.
Table 1: In Vitro Cytotoxicity of Naphthalene Derivatives Against Human Cancer Cell Lines
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Naphtho[1,2-d]imidazole | IM4 | HL-60 (Leukemia) | 8.71 | [1] |
| IM4 | SNB-19 (Glioblastoma) | 32.11 | [1] | |
| IM5 | HCT-116 (Colon) | 62.11 | [1] | |
| IM5 | HL-60 (Leukemia) | 29.92 | [1] | |
| IM5 | SNB-19 (Glioblastoma) | 21.05 | [1] | |
| IM6 | HCT-116 (Colon) | 21.12 | [1] | |
| IM6 | HL-60 (Leukemia) | 11.15 | [1] | |
| IM6 | SNB-19 (Glioblastoma) | 22.34 | [1] | |
| Naphthalene-based Thiosemicarbazone | Compound 6 | LNCaP (Prostate) | >50% inhibition | [2] |
| Compound 8 | LNCaP (Prostate) | Inhibitory effect | [2] | |
| Compound 11 | LNCaP (Prostate) | Inhibitory effect | [2] | |
| 1,8-Naphthalimide-Acridinyl Hybrid | 2b | MT-4 | 14.66 ± 0.31 | [3] |
| 2b | HepG2 | 27.32 ± 2.67 | [3] | |
| 2b | HeLa | 17.51 ± 0.34 | [3] | |
| 2b | SK-OV-3 | 32.26 ± 1.74 | [3] | |
| 1,8-Naphthalimide Derivative | Compound 1 | A549 | ≈ 3 | [4] |
| Compound 7 | A549 | ≈ 3 | [4] | |
| Compound 11 | A549 | ≈ 3 | [4] |
Note: The data presented for Naphtho[1,2-d]imidazole derivatives are for analogous compounds and serve as representative values.[1]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Naphthalene derivatives, including Schiff bases and hydrazones, have demonstrated significant antibacterial and antifungal properties.
Table 2: Antimicrobial Activity of Naphthalene Derivatives
| Compound Class | Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |
| 1-Aminoalkyl-2-naphthol | Compound 3 | Pseudomonas aeruginosa MDR1 | 10 | [5] |
| Naphthalene Hydrazone | NH-6 | Staphylococcus aureus | Consistent Activity | [6] |
| Hydrazide-hydrazone | Compound 8 | Gram-positive bacteria | 0.002 - 0.98 | [7] |
| Compound 9 | Gram-positive bacteria | 0.002 - 0.98 | [7] | |
| Compound 10 | Gram-positive bacteria | 0.002 - 0.98 | [7] | |
| Compound 15 | Gram-positive bacteria | 1.95 - 7.81 | [7] | |
| Compound 16 | Gram-positive bacteria | 1.95 - 7.81 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general synthetic procedures for the key derivative classes discussed.
General Synthesis of Schiff Base Derivatives
Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.
Protocol:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, methanol).
-
Add an equimolar amount of the desired primary amine to the solution.
-
A catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
-
Reflux the reaction mixture for a specified period (typically a few hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with a cold solvent, and dried.
-
Recrystallization from an appropriate solvent can be performed for further purification.
General Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones are formed by the reaction of a thiosemicarbazide with an aldehyde or ketone.
Protocol:
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
A few drops of a catalyst, such as concentrated sulfuric acid or acetic acid, may be added.
-
The mixture is typically heated under reflux for several hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried.
-
The crude product can be purified by recrystallization.
General Synthesis of Hydrazone Derivatives
Hydrazones are synthesized by the reaction of a hydrazine derivative with an aldehyde or ketone.
Protocol:
-
Dissolve this compound in a suitable solvent (e.g., ethanol or methanol).
-
Add an equimolar amount of the desired hydrazine (e.g., hydrazine hydrate, phenylhydrazine) to the solution.
-
A catalytic amount of acid (e.g., acetic acid) is often added.
-
The reaction mixture is stirred at room temperature or gently heated for a period ranging from a few minutes to several hours.
-
The formation of the hydrazone product is often indicated by the formation of a precipitate.
-
The solid product is collected by filtration, washed with a suitable solvent, and dried.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the general synthetic workflows for preparing Schiff base, thiosemicarbazone, and hydrazone derivatives from an aldehyde starting material.
Caption: General workflow for the synthesis of Schiff base derivatives.
Caption: General workflow for synthesizing thiosemicarbazone derivatives.
Caption: General workflow for the synthesis of hydrazone derivatives.
Conclusion and Future Directions
While this guide provides a comprehensive overview of the potential biological activities of this compound derivatives based on analogous compounds, it underscores a significant gap in the current scientific literature. The lack of direct experimental data for these specific derivatives presents a compelling opportunity for future research.
The synthesis and biological evaluation of Schiff base, thiosemicarbazone, and hydrazone derivatives of this compound could lead to the discovery of novel and potent anticancer and antimicrobial agents. Further structure-activity relationship (SAR) studies would be invaluable in optimizing the therapeutic potential of this promising chemical scaffold. The data and protocols presented herein offer a solid foundation for researchers to embark on this exciting area of drug discovery.
References
- 1. Synthesis and evaluation of naphthalene-based thiosemicarbazone derivatives as new anticancer agents against LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis, Characterization, Quantum-Chemical Calculations and Cytotoxic Activity of 1,8-Naphthalimide Derivatives with Non-Protein Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. internationalpolicybrief.org [internationalpolicybrief.org]
- 7. tandfonline.com [tandfonline.com]
Validating the Purity of 8-Methyl-1-naphthaldehyde: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. 8-Methyl-1-naphthaldehyde, a key building block in the synthesis of various organic compounds, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a final drug substance. This guide provides an objective comparison of the primary analytical methods for validating the purity of this compound, offering insights into their principles, performance, and practical applications.
At a Glance: Comparing Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, available instrumentation, and the intended application of the this compound. The following table summarizes the key performance characteristics of the most common analytical techniques used for this purpose. The data presented is a composite from studies on structurally similar aromatic aldehydes, such as benzaldehyde and 1-naphthaldehyde, and serves as a representative comparison.
| Analytical Method | Principle | Linearity (R²) | Accuracy (% Recovery) | Precision (RSD) | Limit of Quantitation (LOQ) |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, with detection by a Flame Ionization Detector (FID). | > 0.999 | 98.0 - 107.2%[1] | < 2% | ~0.01% |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation of compounds in a liquid mobile phase passing through a packed column, with detection by UV-Vis spectroscopy. | > 0.999 | 95 - 105% | < 2% | ~0.01% |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Direct quantification of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard.[2] | Not Applicable (Primary Method) | Highly Accurate (Traceable to SI units) | < 1% | Dependent on analyte and instrument |
| Titrimetry | Chemical reaction of the aldehyde with a reagent (e.g., hydroxylamine hydrochloride) to produce an acid, which is then titrated with a standardized base. | Not Applicable | 98 - 102% | < 2% | ~0.1% |
In-Depth Methodologies and Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the purity assessment of volatile and semi-volatile compounds like this compound. Its high resolving power allows for the separation of the main component from closely related impurities.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in a suitable solvent (e.g., dichloromethane, acetone) to a final concentration of 1 mg/mL.
-
Instrumentation:
-
GC System: Agilent 6890N or equivalent.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
-
Analysis: Inject 1 µL of the prepared sample solution.
-
Quantification: Purity is typically determined by area percent, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. For higher accuracy, an internal or external standard method can be employed.
Caption: Workflow for purity determination by GC-FID.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, a reversed-phase method is typically employed.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL with the mobile phase.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength where this compound has significant absorbance (e.g., 254 nm or 280 nm).
-
-
Analysis: Inject 10 µL of the sample solution.
-
Quantification: Similar to GC-FID, purity can be determined by area percent. For more accurate results, a calibration curve with a certified reference standard is recommended.
Caption: Workflow for purity determination by HPLC-UV.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that provides a direct and absolute measure of purity against a certified internal standard, without the need for a calibration curve of the analyte itself.[2]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into an NMR tube.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.
-
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.
-
Acquisition Parameters: Use a 90° pulse with a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all nuclei. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
-
Quantification: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: Logical workflow for qNMR purity determination.
Titrimetry
Titrimetric methods for aldehydes are classic chemical assays that are often simple and do not require sophisticated instrumentation. A common method involves the reaction with hydroxylamine hydrochloride.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.5 M solution of hydroxylamine hydrochloride in 60% ethanol.
-
Prepare and standardize a 0.5 M solution of sodium hydroxide.
-
-
Procedure:
-
Accurately weigh approximately 1.5 g of this compound into a flask.
-
Add 50 mL of the hydroxylamine hydrochloride solution.
-
Allow the mixture to stand for about 10 minutes to ensure complete reaction. The reaction is: R-CHO + NH₂OH·HCl → R-CH=NOH + H₂O + HCl.
-
Titrate the liberated hydrochloric acid with the standardized 0.5 M sodium hydroxide solution, using a suitable indicator (e.g., bromophenol blue) or a pH meter to determine the endpoint.
-
-
Calculation: The purity is calculated based on the stoichiometry of the reaction, where one mole of aldehyde produces one mole of HCl.
Choosing the Right Method
Caption: Decision tree for selecting an analytical method.
-
For the highest accuracy and traceability , qNMR is the method of choice as it is a primary analytical technique.
-
For routine quality control and the analysis of volatile impurities , GC-FID offers excellent performance and high throughput.
-
For non-volatile impurities or when derivatization is not desired , HPLC-UV is a powerful and versatile alternative.
-
When sophisticated instrumentation is not available , titrimetry provides a cost-effective and reasonably accurate method for purity determination.
Ultimately, a combination of orthogonal methods (e.g., GC-FID and qNMR) can provide the most comprehensive and reliable assessment of the purity of this compound, ensuring the quality and integrity of subsequent research and development activities.
References
Comparative Study of Methyl-Substituted Naphthaldehydes: A Guide for Researchers
A comprehensive analysis of the physicochemical properties, spectroscopic data, and synthetic methodologies of methyl-substituted naphthaldehydes for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of key methyl-substituted naphthaldehydes, offering a valuable resource for their application in synthetic chemistry and drug discovery. Due to a notable scarcity of direct comparative studies in the existing literature, this guide collates available data for individual isomers to facilitate a clearer understanding of their relative properties.
Physicochemical Properties
The position of the methyl group on the naphthalene ring significantly influences the physicochemical properties of naphthaldehyde isomers. This substitution can affect melting point, boiling point, and solubility, which are critical parameters for reaction setup and purification. The following table summarizes the available data for several methyl-substituted naphthaldehydes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| 2-Methyl-1-naphthaldehyde | C₁₂H₁₀O | 170.21 | 51-56 | - | 35699-44-6 |
| 4-Methyl-1-naphthaldehyde | C₁₂H₁₀O | 170.21 | 32-36[1] | ~259.85 | 33738-48-6[1] |
| 6-Methyl-2-naphthaldehyde | C₁₂H₁₀O | 170.21 | - | - | 5084-46-8 |
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and characterization of organic compounds. While a comprehensive, directly comparative dataset for methyl-substituted naphthaldehydes is not available, this section compiles representative data for key isomers.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts are influenced by the electronic environment of the nuclei, which is affected by the position of the methyl and aldehyde groups.
Representative ¹H and ¹³C NMR Data:
-
1-Naphthaldehyde (for reference):
-
¹H NMR (DMSO-d₆): δ 10.21 (s, 1H), 9.22 (d, J = 8.6 Hz, 1H), 8.28 (d, J = 7.2 Hz, 1H), 8.16 (d, J = 8.2 Hz, 1H), 8.01 (d, J = 8.1 Hz, 1H), 7.68 (q, J = 7.2 Hz, 2H), 7.60 (t, J = 7.5 Hz, 1H).
-
¹³C NMR (DMSO-d₆): δ 194.1, 136.6, 135.1, 133.2, 130.8, 129.7, 128.9, 128.6, 126.8, 125.2, 124.1.
-
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule, while UV-Vis spectroscopy provides information about the electronic transitions. For naphthaldehydes, the characteristic C=O stretch of the aldehyde is a key feature in the IR spectrum. The UV-Vis spectrum is characterized by absorptions corresponding to the π-π* transitions of the naphthalene ring system.
-
General IR Absorptions: The carbonyl (C=O) stretching vibration for naphthaldehydes is typically observed in the region of 1680-1700 cm⁻¹.
-
General UV-Vis Absorptions: Naphthalene derivatives exhibit complex UV-Vis spectra with multiple absorption bands due to the extended π-system.
Experimental Protocols: Synthesis of Methyl-Substituted Naphthaldehydes
Several synthetic methods can be employed for the preparation of methyl-substituted naphthaldehydes. The choice of method often depends on the desired isomer and the availability of starting materials. Two common methods are the Sommelet reaction and the Vilsmeier-Haack reaction.
Sommelet Reaction
The Sommelet reaction is a classic method for the conversion of a benzylic halide to an aldehyde using hexamine.[2][3]
General Protocol for Sommelet Reaction:
-
Formation of the Hexaminium Salt: A solution of the corresponding methylbenzyl halide in an appropriate solvent (e.g., chloroform) is treated with hexamine. The mixture is stirred, typically at room temperature, to form the quaternary ammonium salt, which often precipitates from the solution.
-
Hydrolysis: The isolated hexaminium salt is hydrolyzed by heating with water or aqueous acid to yield the desired aldehyde.
-
Workup and Purification: The aldehyde is then extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including methylnaphthalenes.[4][5] The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
General Protocol for Vilsmeier-Haack Reaction:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride is added dropwise to ice-cold N,N-dimethylformamide with stirring to form the electrophilic Vilsmeier reagent.
-
Formylation: The methylnaphthalene, dissolved in a suitable solvent (often DMF), is added to the Vilsmeier reagent. The reaction mixture is stirred, often with heating, to effect formylation.
-
Hydrolysis: The reaction is quenched by pouring it onto ice and then hydrolyzed, typically with a base such as sodium hydroxide, to liberate the aldehyde.
-
Workup and Purification: The product is extracted with an organic solvent, washed, dried, and purified by standard methods such as distillation or chromatography.
Comparative Reactivity and Biological Significance
Naphthalene derivatives have garnered significant interest in drug discovery due to their diverse biological activities. Some have been investigated as potential anticancer agents through their interaction with key signaling pathways.[6][7][8][9][10]
Potential Involvement in Cancer Signaling Pathways
While specific data for methyl-substituted naphthaldehydes is limited, related naphthalene derivatives have been shown to modulate signaling pathways implicated in cancer, such as the IL-6/JAK2/STAT3 and CREB pathways.[6]
-
IL-6/JAK2/STAT3 Pathway: This pathway is crucial for cell growth and proliferation, and its dysregulation is common in many cancers. Certain naphthalene-sulfonamide hybrids have been found to downregulate this pathway.[6]
-
CREB-Mediated Gene Transcription: The transcription factor CREB is often overactivated in cancer. Naphthol AS-E and its analogs have been identified as inhibitors of CREB-mediated gene transcription.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | springermedizin.de [springermedizin.de]
The Influence of a Methyl Group on Naphthaldehyde Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a methyl group on the naphthalene scaffold of naphthaldehyde can significantly alter its chemical reactivity, influencing reaction rates, yields, and product distributions. This guide provides a comparative analysis of the reactivity of 1-naphthaldehyde and its methylated analogues, 2-methyl-1-naphthaldehyde and 4-methyl-1-naphthaldehyde. By examining the interplay of electronic and steric effects, this document aims to provide researchers with a predictive framework and practical experimental protocols to harness these differences in synthetic applications.
Executive Summary of Reactivity Comparison
The introduction of a methyl group, a weakly electron-donating substituent, generally modulates the reactivity of the aldehyde functional group. The position of this group on the naphthalene ring dictates the extent of its electronic and steric influence.
| Compound | Key Influencing Factors | Expected Reactivity Trend (relative to 1-Naphthaldehyde) |
| 1-Naphthaldehyde | Baseline reactivity. | N/A |
| 2-Methyl-1-naphthaldehyde | Electronic: Weakly activating (+I effect). Steric: Significant steric hindrance at the ortho position. | Decreased reactivity in reactions sensitive to steric bulk around the carbonyl group (e.g., nucleophilic addition of bulky reagents). |
| 4-Methyl-1-naphthaldehyde | Electronic: Weakly activating (+I effect). Steric: Potential for steric hindrance at the peri position, affecting the approach to the carbonyl. | Slightly Decreased reactivity compared to 1-naphthaldehyde, but generally more reactive than the 2-methyl isomer in sterically demanding reactions. |
Theoretical Framework: Electronic and Steric Effects
The reactivity of the aldehyde group in naphthaldehyde isomers is primarily governed by two factors:
-
Electronic Effects: The methyl group is an electron-donating group through induction (+I effect). This effect slightly increases the electron density on the aromatic ring and, by extension, on the carbonyl carbon. An increase in electron density at the carbonyl carbon makes it less electrophilic and therefore, in principle, less reactive towards nucleophiles. However, this effect is generally considered to be modest for a methyl group. In the context of C-H activation on the naphthalene ring, electron-donating substituents have been observed to increase the rate of metallation at electron-rich positions[1].
-
Steric Effects: The spatial arrangement of the methyl group relative to the aldehyde functionality can significantly impede the approach of reagents.
-
In 2-methyl-1-naphthaldehyde , the methyl group is in the ortho position, creating substantial steric hindrance around the aldehyde. This is expected to slow down reactions involving nucleophilic attack on the carbonyl carbon, especially with bulky nucleophiles.
-
In 4-methyl-1-naphthaldehyde , the methyl group is in a position that can exert steric influence from the peri position. While less direct than the ortho substitution, this can still affect the trajectory of incoming reagents.
-
Comparative Experimental Data (Predicted)
| Reaction | 1-Naphthaldehyde (Yield) | 2-Methyl-1-naphthaldehyde (Predicted Yield) | 4-Methyl-1-naphthaldehyde (Predicted Yield) | Rationale for Predicted Differences |
| Sodium Borohydride Reduction | High (~95%) | High (~90-95%) | High (~95%) | The small size of the hydride nucleophile (from NaBH₄) minimizes steric effects, leading to high yields for all isomers. A slight decrease for the 2-methyl isomer is possible. |
| Grignard Reaction (with Phenylmagnesium Bromide) | Good (~80%) | Moderate (~50-60%) | Good (~75-80%) | The bulky phenyl Grignard reagent is sensitive to steric hindrance. The ortho-methyl group in 2-methyl-1-naphthaldehyde is expected to significantly lower the yield. The effect of the 4-methyl group is predicted to be less pronounced. |
| Wittig Reaction (with stabilized ylide) | High (~90%) | Moderate-High (~70-80%) | High (~85-90%) | Stabilized Wittig ylides are generally reactive, but steric hindrance from the ortho-methyl group can reduce the reaction rate and yield. |
Experimental Protocols for Comparative Reactivity Analysis
To generate quantitative data for the comparison of naphthaldehyde isomers, the following standardized experimental protocols are proposed.
Comparative Reduction using Sodium Borohydride
This experiment will quantify the relative rates of a simple nucleophilic addition of a small hydride reagent.
Methodology:
-
Reaction Setup: In three separate, identical round-bottom flasks equipped with magnetic stirrers, dissolve an equimolar amount (e.g., 1.0 mmol) of 1-naphthaldehyde, 2-methyl-1-naphthaldehyde, and 4-methyl-1-naphthaldehyde in 10 mL of methanol.
-
Initiation: At time zero, add an equimolar amount (1.0 mmol) of sodium borohydride to each flask simultaneously.
-
Monitoring: Withdraw aliquots (e.g., 0.1 mL) from each reaction mixture at regular intervals (e.g., 1, 2, 5, 10, 20, and 30 minutes). Quench the aliquots by adding them to a vial containing a known concentration of an internal standard (e.g., durene) in a suitable solvent for analysis.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining aldehyde.
-
Data Presentation: Plot the concentration of each naphthaldehyde isomer against time. The initial rates can be determined from the slope of these curves.
Competitive Grignard Reaction
This experiment will provide a direct comparison of the reactivity of the three aldehydes towards a bulky nucleophile.
Methodology:
-
Reactant Mixture: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution containing equimolar amounts (e.g., 1.0 mmol each) of 1-naphthaldehyde, 2-methyl-1-naphthaldehyde, 4-methyl-1-naphthaldehyde, and an internal standard in anhydrous diethyl ether or THF.
-
Reaction: Cool the solution in an ice bath. Slowly add a sub-stoichiometric amount of Phenylmagnesium Bromide (e.g., 0.5 equivalents, 1.5 mmol total) dropwise with vigorous stirring.
-
Quenching: After the addition is complete and the reaction has stirred for a set time (e.g., 30 minutes), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Analysis: Extract the organic layer, dry it over anhydrous sodium sulfate, and analyze by GC or ¹H NMR spectroscopy to determine the relative consumption of each aldehyde.
Comparative Wittig Reaction Monitored by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of the conversion of the aldehyde to the corresponding alkene.
Methodology:
-
Ylide Preparation: Prepare a stock solution of a stabilized Wittig ylide, such as (Carbethoxymethylene)triphenylphosphorane, in a deuterated solvent (e.g., CDCl₃).
-
Reaction Monitoring: In three separate NMR tubes, add a solution of each naphthaldehyde isomer (e.g., 0.1 mmol) in the deuterated solvent. Add an internal standard with a distinct NMR signal.
-
Initiation and Data Acquisition: Add an equimolar amount of the Wittig ylide stock solution to each NMR tube. Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Data Analysis: The rate of reaction can be determined by monitoring the disappearance of the characteristic aldehyde proton signal (around 9-10 ppm) and the appearance of the new vinylic proton signals of the alkene product. The integration of these peaks relative to the internal standard will provide quantitative data on the reaction progress.
Visualizing Reaction Pathways and Workflows
Logical Workflow for Aldehyde Reactivity Comparison
Caption: A logical workflow for the comparative analysis of naphthaldehyde isomer reactivity.
Generalized Nucleophilic Addition Pathway
Caption: Generalized pathway for nucleophilic addition to naphthaldehydes.
Conclusion
The reactivity of the aldehyde group in naphthaldehyde is subtly but significantly influenced by the position of a methyl substituent. While the electron-donating nature of the methyl group has a minor deactivating effect on the electrophilicity of the carbonyl carbon, the steric hindrance it imposes plays a more dominant role in determining reaction outcomes. Specifically, the ortho-methyl group in 2-methyl-1-naphthaldehyde presents a considerable steric barrier, leading to reduced reactivity with bulky reagents compared to 1-naphthaldehyde and 4-methyl-1-naphthaldehyde. The provided experimental protocols offer a framework for researchers to quantify these differences and make informed decisions in the design of synthetic routes involving these valuable building blocks.
References
A Comparative Guide to the Quantum Yield of Naphthaldehyde-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Fluorescent probes derived from naphthaldehydes are a versatile class of molecules widely employed in biological imaging and sensing applications. Their utility stems from their favorable photophysical properties, including high sensitivity and, in many cases, high fluorescence quantum yields. The quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence, is a critical parameter for assessing the performance of a fluorescent probe. This guide provides an objective comparison of the quantum yields of various naphthaldehyde-based fluorescent probes, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal probe for their specific needs.
Performance Comparison of Naphthaldehyde-Based Fluorescent Probes
The quantum yield of naphthaldehyde-based probes can vary significantly depending on their molecular structure, the solvent environment, and their interaction with target analytes. Schiff base derivatives of 2-hydroxy-1-naphthaldehyde are a prominent family of these probes, often designed for the detection of metal ions. The fluorescence of these probes is frequently modulated through mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT).
Below is a summary of the fluorescence quantum yields for several naphthaldehyde-based probes and related naphthalimide benchmarks. Naphthalimides are included for comparison due to their structural similarity and characteristically high quantum yields.[1][2]
| Probe/Derivative | Analyte | Solvent/Medium | Quantum Yield (Φ) | Reference(s) |
| Naphthaldehyde Hydrazone Probe | Formaldehyde | Not Specified | 0.0073 | |
| Naphthalimide-based Probe | Formaldehyde | Not Specified | 0.016 -> 0.252 | |
| DTH (2,5-dihydroxy-p-benzenedicarbonamide-based) | Formaldehyde | Not Specified | 0.055 | |
| DTH (2,5-dihydroxy-p-benzenedicarbonamide-based) | Acetaldehyde | Not Specified | 0.122 | |
| Bis-NH₂-substituted Naphthalenediimide | - | Toluene | ~0.81 | |
| Benchmark: Quinine Sulfate | - | 0.1 M H₂SO₄ | 0.54 |
Note: The quantum yield of many "turn-on" sensors is low in the absence of the analyte and increases significantly upon binding.
Signaling Pathways and Experimental Workflows
The fluorescence of naphthaldehyde-based probes is often controlled by specific signaling pathways. Understanding these mechanisms is crucial for interpreting experimental results and designing new probes.
Common Signaling Mechanisms
Experimental Workflow for Quantum Yield Determination
The accurate determination of fluorescence quantum yield is essential for comparing the performance of different probes. The relative method, which compares the fluorescence of a sample to a standard with a known quantum yield, is commonly used.
Experimental Protocols
Relative Fluorescence Quantum Yield Determination
This method compares the integrated fluorescence intensity of the test sample to that of a standard with a known quantum yield.
1. Materials:
-
Fluorescent probe (sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
High-purity solvents
-
UV-Vis spectrophotometer
-
Fluorometer
2. Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.
-
-
Absolute Fluorescence Quantum Yield Determination
This method directly measures the ratio of emitted photons to absorbed photons and typically requires an integrating sphere.
1. Materials:
-
Fluorescent probe (sample)
-
High-purity solvent
-
Fluorometer equipped with an integrating sphere
2. Procedure:
-
Blank Measurement: Measure the spectrum of the excitation light scattered by the solvent-filled cuvette within the integrating sphere.
-
Sample Measurement: Measure the spectrum of the scattered excitation light and the fluorescence emission of the sample solution within the integrating sphere.
-
Data Analysis: The quantum yield is calculated by dividing the integrated intensity of the fluorescence emission by the integrated intensity of the absorbed light, after correcting for the instrument's spectral response.
By providing a framework for comparing the quantum yields of naphthaldehyde-based fluorescent probes and detailing the methodologies for their determination, this guide aims to empower researchers to make informed decisions in the selection and application of these powerful analytical tools.
References
A Comparative Guide to the Structural Validation of 8-Methyl-1-naphthaldehyde Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a critical foundation for further investigation. This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of 8-Methyl-1-naphthaldehyde and its derivatives. While extensive experimental data for this specific derivative is not widely published, this guide leverages data from closely related and well-characterized naphthaldehyde analogs to provide a robust framework for its structural elucidation.
Data Presentation: A Comparative Spectroscopic Analysis
The structural validation of this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information. Below is a comparison of the expected data for this compound against experimentally obtained data for related compounds.
Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)
| Proton | Expected Chemical Shift (δ) for this compound (ppm) | 1-Naphthaldehyde (ppm) | 2-Hydroxy-1-naphthaldehyde (ppm) |
| Aldehyde (-CHO) | ~10.2 | 10.34 | 10.89 |
| Naphthalene H2 | ~7.6 | 8.16 | 7.18 |
| Naphthalene H3 | ~7.5 | 7.66 | 7.37 |
| Naphthalene H4 | ~8.0 | 7.97 | 7.57 |
| Naphthalene H5 | ~7.9 | 9.23 | 7.82 |
| Naphthalene H6 | ~7.6 | 7.60 | 7.42 |
| Naphthalene H7 | ~7.8 | 8.25 | 8.28 |
| Methyl (-CH₃) | ~2.8 | - | - |
| Hydroxyl (-OH) | - | - | 12.92[1] |
Table 2: Comparative ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | Expected Chemical Shift (δ) for this compound (ppm) | 1-Naphthaldehyde (ppm) | 2-Hydroxy-1-naphthaldehyde (ppm) |
| Aldehyde (C=O) | ~193 | 193.6 | 193.3 |
| Naphthalene C1 | ~132 | 131.6 | 114.9 |
| Naphthalene C2 | ~130 | 130.4 | 120.0 |
| Naphthalene C3 | ~125 | 124.9 | 124.3 |
| Naphthalene C4 | ~136 | 136.5 | 128.1 |
| Naphthalene C4a | ~134 | 133.8 | 137.2 |
| Naphthalene C5 | ~129 | 128.8 | 129.3 |
| Naphthalene C6 | ~128 | 128.4 | 123.9 |
| Naphthalene C7 | ~131 | 131.3 | 132.8 |
| Naphthalene C8 | ~135 | 130.4 | 127.9 |
| Naphthalene C8a | ~136 | 136.1 | 162.2 |
| Methyl (-CH₃) | ~20 | - | - |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Expected [M]+ or [M+H]⁺ (m/z) | Observed [M]+ or [M+H]⁺ (m/z) |
| This compound | Electron Impact (EI) | 170.07 | - |
| 1-Naphthaldehyde | Electron Impact (EI) | 156.06 | 156[2] |
| 2-Hydroxy-1-naphthaldehyde | - | 172.05 | 172.18 (Molecular Weight)[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters: Spectral width of 16 ppm, relaxation delay of 1-5 seconds, 16-32 scans.
-
Processing: Fourier transform the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Parameters: Spectral width of 240 ppm, relaxation delay of 2 seconds, 1024 or more scans.
-
Processing: Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition (Electron Ionization - GC-MS):
-
Gas Chromatograph (GC): Use a capillary column (e.g., HP-5MS) with a suitable temperature program to separate the compound from any impurities.
-
Mass Spectrometer (MS):
-
Ionization Source: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. The fragmentation of this compound is expected to show losses corresponding to the aldehyde group (loss of CHO, m/z 29) and potentially the methyl group (loss of CH₃, m/z 15).
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.
-
Data Collection:
-
Diffractometer: Use a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[4]
-
Data Collection Strategy: Collect a series of diffraction images at different crystal orientations.
-
-
Structure Solution and Refinement:
-
Data Reduction: Integrate the diffraction spots and correct for experimental factors using software like SAINT.[4]
-
Structure Solution: Use direct methods or Patterson methods (e.g., with SHELXS) to determine the initial positions of the atoms.[4]
-
Structure Refinement: Refine the atomic positions, and thermal parameters using full-matrix least-squares on F² (e.g., with SHELXL).[4]
-
Validation: The final structural model is validated by checking for low R-factors, a good-of-fit (GooF) value close to 1, and reasonable atomic displacement parameters.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for structural validation and the complementary nature of the discussed analytical techniques.
Caption: Workflow for the synthesis and structural validation of a new chemical entity.
Caption: Complementary information from different analytical techniques for structure elucidation.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-Naphthaldehyde | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08727A [pubs.rsc.org]
Comparative Cross-Reactivity of 8-Methyl-1-naphthaldehyde and Structurally Related Aromatic Aldehydes in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 8-Methyl-1-naphthaldehyde in biochemical assays. In the absence of direct experimental data for this compound in the public domain, this document leverages available data on the reactivity of other aromatic aldehydes. This information can serve as a valuable resource for predicting the behavior of this compound in similar experimental settings and for designing assays with optimal specificity.
Aromatic aldehydes are versatile compounds frequently used as intermediates in chemical synthesis and as components in various industrial and pharmaceutical products. Their reactivity, particularly towards nucleophiles like amino groups in proteins, is a key determinant of their biological activity and potential for cross-reactivity in assays. Understanding this reactivity is crucial for the development of specific analytical methods and for mitigating off-target effects in drug discovery.
Comparative Reactivity of Aromatic Aldehydes
The reaction of aromatic aldehydes with amino groups to form imines (Schiff bases) is a common interaction that can lead to cross-reactivity. The rate of this reaction is influenced by the electronic and steric properties of the substituents on the aromatic ring. The following table summarizes the reactivity of a range of aromatic aldehydes with an amino group, providing a basis for comparing their potential for cross-reactivity. The data is based on the reaction with glycine p-nitroanilide (Gly-pNA) and includes the second-order rate constant for adduct formation (k1), which is a measure of reactivity.
| Compound | Structure | k1 (L·mol⁻¹·min⁻¹)[1][2] |
| Benzaldehyde | C₆H₅CHO | 0.091 |
| 4-Methylbenzaldehyde | CH₃C₆H₄CHO | 0.076 |
| 4-Methoxybenzaldehyde | CH₃OC₆H₄CHO | 0.048 |
| 4-Chlorobenzaldehyde | ClC₆H₄CHO | 0.170 |
| 4-Nitrobenzaldehyde | O₂NC₆H₄CHO | 1.05 |
| 2-Naphthaldehyde | C₁₀H₇CHO | 0.152 |
| Cinnamaldehyde | C₆H₅CH=CHCHO | 2.85 |
| This compound (Predicted) | CH₃C₁₀H₆CHO | No data available |
Note: Data for this compound is not available and its position in this table is for illustrative purposes. Its reactivity would be influenced by the electron-donating nature of the methyl group and the steric hindrance at the 8-position.
Experimental Protocols
To assess the cross-reactivity of this compound and its alternatives, a well-defined experimental protocol is essential. A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for evaluating the specificity of antibodies against small molecules and can be adapted for this purpose.
Protocol: Competitive ELISA for Aromatic Aldehyde Cross-Reactivity
This protocol describes a method to determine the cross-reactivity of an antibody raised against a specific aromatic aldehyde-protein conjugate with other structurally related aldehydes.
1. Materials and Reagents:
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Primary antibody raised against an aromatic aldehyde-protein conjugate
-
Aromatic aldehydes for testing (e.g., this compound, Benzaldehyde, etc.)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microtiter plates
2. Procedure:
-
Coating: Coat the wells of a 96-well plate with the aromatic aldehyde-protein conjugate (the immunogen) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: In separate tubes, pre-incubate the primary antibody with serial dilutions of the test aromatic aldehydes (including this compound and its alternatives) for 30 minutes at room temperature.
-
Incubation: Add the pre-incubated antibody-aldehyde mixtures to the coated wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test aldehydes.
-
Determine the IC50 value (the concentration that causes 50% inhibition) for each aldehyde.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of target aldehyde / IC50 of test aldehyde) x 100
Visualizations
Experimental Workflow for Competitive ELISA
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Signaling Pathway: Schiff Base Formation
Caption: Reaction pathway for Schiff base formation.
Alternatives and Considerations
When developing an assay, if high cross-reactivity of this compound with other components is a concern, several alternatives could be considered, depending on the specific application.
-
Other Aromatic Aldehydes: If the naphthaldehyde moiety is not essential, simpler aromatic aldehydes like benzaldehyde or its derivatives might offer different reactivity profiles.
-
Aliphatic Aldehydes: For applications where the aromaticity is not required, aliphatic aldehydes could be used, which generally exhibit different reactivity and binding characteristics.
-
Fluorescent Derivatization Reagents: In applications such as labeling, alternative reagents that do not possess an aldehyde group could be employed. Examples include reagents targeting amines or other functional groups, such as those based on succinimidyl esters or isothiocyanates.
Disclaimer: The information provided in this guide is for informational purposes only and is based on available scientific literature for structurally related compounds. Direct experimental validation is necessary to accurately determine the cross-reactivity of this compound in any specific assay.
References
Safety Operating Guide
Proper Disposal of 8-Methyl-1-naphthaldehyde: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is paramount in any research and development setting. This guide provides essential safety and logistical information for the proper disposal of 8-Methyl-1-naphthaldehyde, catering to researchers, scientists, and drug development professionals. While this document provides general guidance based on similar compounds, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound before handling and disposal.
Immediate Safety and Handling Precautions
This compound, like its parent compound 1-naphthaldehyde, should be handled with care. Based on available data for similar chemicals, it is classified as harmful if swallowed.[1][2] Standard laboratory hygiene measures should be strictly followed, such as washing hands thoroughly after handling and not eating, drinking, or smoking in the work area.[1][2] In case of accidental exposure, follow the first-aid measures outlined in the SDS.
Personal Protective Equipment (PPE) and Spill Kit Components
Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE and essential components of a chemical spill kit for handling this compound.
| Category | Item |
| Personal Protective Equipment (PPE) | Nitrile gloves |
| Chemical splash goggles | |
| Laboratory coat | |
| Closed-toe shoes | |
| Spill Kit Components | Absorbent material (e.g., vermiculite, sand) |
| Chemical-resistant scoop and brush | |
| Sealable waste bags or containers | |
| "Hazardous Waste" labels |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[2] Chemical waste generators are responsible for correctly classifying and disposing of hazardous materials.[2]
Experimental Protocol for Waste Neutralization (if applicable)
-
Small-Scale Neutralization (Hypothetical): For small quantities, a chemical neutralization process might be considered. However, without specific data on the reactivity of this compound, this is not recommended. The primary and safest disposal method is through a certified hazardous waste disposal service.
Waste Collection and Storage
-
Container Selection: Collect waste this compound in a compatible, properly sealed, and clearly labeled container.[3]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), the accumulation start date, and any other information required by your institution's Environmental Health and Safety (EHS) department.[3]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and assess the situation.[4] If the spill is small and you are trained to handle it, use a spill kit to contain and absorb the material.[4] For larger spills or if you are unsure, contact your institution's EHS or emergency response team.
Decontamination
All equipment and surfaces contaminated with this compound should be decontaminated. Contaminated materials, such as gloves and absorbent pads, must be disposed of as hazardous waste.[5]
By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
